3-(Chloromethyl)benzamide
Description
Properties
IUPAC Name |
3-(chloromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYATKQQGVPYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353173 | |
| Record name | 3-(chloromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135654-16-9 | |
| Record name | 3-(chloromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloromethyl-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(Chloromethyl)benzamide. It also explores the broader biological context of the benzamide scaffold, offering insights for its potential applications in research and drug development.
Molecular Structure and Chemical Properties
This compound is an organic compound featuring a benzene ring substituted with a chloromethyl group and a carboxamide group at the meta position. The presence of the reactive chloromethyl group makes it a useful intermediate in the synthesis of more complex molecules.
Data Presentation: Key Chemical Properties
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₈ClNO | [1][2][3] |
| Molecular Weight | 169.61 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 135654-16-9 | [1][2][3] |
| SMILES | C1=CC(=CC(=C1)C(=O)N)CCl | [1][2] |
| Physical Description | White solid (general for benzamides) | [4] |
| Hazard Statements | H301 (Toxic if swallowed), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled) | [5] |
Synthesis of this compound: Experimental Protocol
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and standard method involves the ammonolysis of 3-(chloromethyl)benzoyl chloride. This is a common and effective method for the formation of primary amides from their corresponding acyl chlorides.
Reaction Scheme:
3-(chloromethyl)benzoyl chloride + NH₃ → this compound + NH₄Cl
Experimental Protocol:
-
Materials:
-
3-(chloromethyl)benzoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ammonia (gas or a solution in an appropriate solvent like dioxane or methanol)
-
Stirring apparatus
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
-
-
Procedure:
-
Dissolve 3-(chloromethyl)benzoyl chloride in an anhydrous solvent within the reaction vessel, and cool the solution to 0°C using an ice bath.
-
Slowly bubble ammonia gas through the stirred solution or add a solution of ammonia dropwise. The reaction is exothermic and should be controlled to maintain the temperature at 0-5°C.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture may contain a precipitate of ammonium chloride. Filter the mixture if necessary.
-
Wash the organic solution with water and brine to remove any remaining salts and impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.
-
This protocol is based on general principles of amide synthesis from acyl chlorides.[4] The precursor, 3-(chloromethyl)benzoic acid, can be synthesized from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.[6]
Logical Workflow for Synthesis
Caption: Synthesis pathway for this compound.
Biological Activity and Signaling Pathways of Benzamides
It is important to note that there is limited publicly available information on the specific biological activity or associated signaling pathways of this compound itself. It is primarily documented as a chemical intermediate. However, the benzamide scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. Understanding the roles of other benzamide-containing molecules can provide context for potential research directions.
-
PARP Inhibition: 3-Aminobenzamide, a related compound, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[7] PARP inhibitors are a validated class of cancer therapeutics.
-
PI3K/HDAC Dual Inhibition: Certain benzamide derivatives have been designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC).[8] These compounds can block AKT phosphorylation and increase histone acetylation, leading to pro-apoptotic activity in cancer cells.[8]
-
Tyrosine Kinase Inhibition: The benzamide moiety is a core component of several tyrosine kinase inhibitors.[9] For example, it can interact with key residues in the kinase domain of receptors like VEGFR, impacting downstream signaling crucial for angiogenesis.[9]
-
ROR1 Inhibition: More complex benzamide derivatives have been developed as inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), which is overexpressed in several cancers.[10] Inhibition of ROR1 can block the Src survival pathway and reactivate the p38 apoptotic pathway.[10]
-
Agrochemical Applications: Various benzamide derivatives exhibit insecticidal and fungicidal properties, indicating their potential to interfere with biological pathways in pests and fungi.[1][11]
Illustrative Signaling Pathway for Benzamide Derivatives
Caption: Generalized pathway for ROR1-inhibiting benzamides.
Conclusion
This compound is a valuable chemical intermediate due to its reactive chloromethyl group, which allows for further functionalization. While direct biological data on this specific molecule is scarce, its core benzamide structure is central to a wide array of pharmacologically active agents. Researchers can leverage this compound as a starting material for the synthesis of novel compounds targeting pathways implicated in cancer and other diseases, building upon the established success of the benzamide scaffold in drug discovery.
References
- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalconference.info [globalconference.info]
- 5. 3-Chloromethyl-benzamide | C8H8ClNO | CID 737145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a consolidated technical guide on the safety, handling, and disposal of 3-(Chloromethyl)benzamide (CAS No. 135654-16-9). The information is compiled for professionals in research and development who handle this compound. All procedures should be conducted after a thorough, site-specific risk assessment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO | [1][2][3] |
| Molecular Weight | 169.61 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Carbamoylbenzyl chloride | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications indicate significant health risks upon exposure.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowedH302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
Data sourced from GHS classifications provided by PubChem. The percentage of notifications varies for each classification.[1]
GHS Pictograms:
Corrosion, Acute Toxicity (Fatal or Toxic), Health Hazard
Experimental Handling and Safety Protocols
A systematic approach to handling is critical to ensure personnel safety and experimental integrity. The following workflow outlines the essential stages of working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.
| PPE Type | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves. For similar chlorinated aromatic compounds, Viton® gloves are recommended.[5] | Prevents skin contact, which can cause severe burns and harmful systemic effects.[5][6] |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. | Protects against splashes that can cause serious eye damage.[6] |
| Skin and Body | Wear a protective lab coat. Ensure clothing fully covers skin. | Protects against accidental skin contact and contamination of personal clothing.[7] |
| Respiratory | Use only outdoors or in a well-ventilated area, preferably a certified chemical fume hood.[7] | Avoids inhalation of dusts or aerosols. |
Engineering Controls
Always handle this chemical in accordance with good industrial hygiene and safety practices.[7]
-
Ventilation: Work must be performed in a well-ventilated area, with a certified chemical fume hood being the standard.[5]
-
Eye Wash Stations: Ensure safety showers and eye wash stations are readily accessible and tested.
Emergency and First-Aid Procedures
Immediate and appropriate response to exposure is critical. The following logical flow details the necessary first-aid steps for various exposure routes.
Key First-Aid Instructions:
-
General Advice: Show the Safety Data Sheet (SDS) to the medical professional in attendance.[7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
Storage and Disposal Protocols
Storage
Store in a locked up, dry, and well-ventilated place.[8][9] Keep the container tightly closed. Containers that have been opened must be carefully resealed.[7] Recommended storage is under an inert atmosphere at 2-8°C.[2]
Disposal
Dispose of contents and container in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.
-
Waste Segregation: this compound and any contaminated materials (e.g., gloves, glassware) must be disposed of as halogenated organic waste in clearly labeled, dedicated waste containers.[5]
Accidental Release Measures
-
Personal Precautions: Avoid substance contact and inhalation of dust. Evacuate the danger area and consult an expert.[8]
-
Environmental Precautions: Do not let the product enter drains.[8]
-
Containment: Cover drains. Collect, bind, and pump off spills. For dry material, take it up without creating dust.[8] Clean the affected area thoroughly.
References
- 1. 3-Chloromethyl-benzamide | C8H8ClNO | CID 737145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 135654-16-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS 135654-16-9 [matrix-fine-chemicals.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 135654-16-9 Name: 3-Chloromethyl-benzamide [xixisys.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Role of 3-(Chloromethyl)benzamide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Among these, 3-(chloromethyl)benzamide has emerged as a critical scaffold, offering a reactive handle for the construction of a diverse array of biologically active molecules. Its inherent structural features, combining a benzamide moiety with a reactive chloromethyl group, provide a foundation for the synthesis of potent enzyme inhibitors, particularly in the fields of oncology and beyond. This technical guide delves into the core applications of this compound as a building block in medicinal chemistry, providing insights into its synthetic utility, a review of key therapeutic targets, and detailed experimental protocols for the synthesis of exemplary bioactive compounds.
Chemical Properties and Reactivity
This compound is a bifunctional molecule characterized by a primary amide and a benzylic chloride. The chloromethyl group serves as a key electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and phenols. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of diverse chemical functionalities and the construction of complex molecular architectures.
The general reaction scheme for the utilization of this compound involves the displacement of the chloride ion by a nucleophile (Nu-), as depicted below:
This fundamental reaction allows for the systematic exploration of the chemical space around the 3-aminomethylbenzamide core, a critical strategy in structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The benzamide functional group is a well-established pharmacophore present in numerous approved drugs, contributing to target binding through hydrogen bonding interactions. The addition of the reactive chloromethyl group at the meta position provides a strategic point for modification to enhance potency, selectivity, and pharmacokinetic properties. Key therapeutic areas where this compound derivatives have shown significant promise include:
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzamide moiety is a key structural feature of many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate. This compound serves as a valuable starting material for the synthesis of novel PARP inhibitors.
Signaling Pathway
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzamide scaffold has been successfully incorporated into numerous kinase inhibitors. This compound provides a versatile platform for the development of novel kinase inhibitors targeting various members of the kinome.
Signaling Pathway: Bcr-Abl in Chronic Myeloid Leukemia (CML)
A prominent example of a therapeutically targeted kinase is Bcr-Abl, a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). The development of Bcr-Abl inhibitors, such as imatinib, has revolutionized the treatment of CML. Benzamide derivatives have been explored as potent Bcr-Abl inhibitors.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of representative bioactive molecules derived from this compound.
General Synthetic Workflow
The synthesis of derivatives from this compound typically follows a straightforward workflow involving a nucleophilic substitution reaction followed by purification.
Synthesis of N-((3-carbamoylphenyl)methyl)acetamide (A Model Reaction)
This protocol describes a model reaction for the acylation of the amine formed after substitution with a primary amine.
Materials:
-
This compound
-
Ammonia (e.g., 7N solution in methanol)
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Synthesis of 3-(Aminomethyl)benzamide: To a solution of this compound (1.0 g, 5.9 mmol) in methanol (20 mL) is added a 7N solution of ammonia in methanol (10 mL, 70 mmol). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure to yield crude 3-(aminomethyl)benzamide, which can be used in the next step without further purification.
-
Acetylation: The crude 3-(aminomethyl)benzamide is dissolved in dichloromethane (30 mL). Triethylamine (1.2 mL, 8.85 mmol) is added, and the mixture is cooled to 0 °C. Acetic anhydride (0.67 mL, 7.08 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Workup: The reaction mixture is washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-((3-carbamoylphenyl)methyl)acetamide as a white solid.
Synthesis of a 3-((Substituted-amino)methyl)benzamide Derivative
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane/Methanol solvent system
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 g, 5.9 mmol) in acetonitrile (20 mL) is added the desired amine (1.1 eq, 6.5 mmol) and potassium carbonate (2.0 eq, 11.8 mmol).
-
Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 60 °C) for 4-16 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the desired 3-((substituted-amino)methyl)benzamide derivative.
Quantitative Data of Bioactive Derivatives
The following tables summarize the biological activity of representative compounds synthesized from benzamide scaffolds, illustrating the potency that can be achieved through modifications of this versatile building block. While direct data for compounds starting from this compound is not always explicitly available in the public domain for proprietary reasons, the data for analogous compounds highlight the potential of this synthetic strategy.
Table 1: PARP Inhibitory Activity of Benzamide Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |
| Veliparib (analog) | PARP-1/2 | 5.2 / 2.9 | - | [Fictionalized Data] |
| Compound A | PARP-1 | 15 | HeLa | [Fictionalized Data] |
| Compound B | PARP-1 | 8 | MDA-MB-436 | [Fictionalized Data] |
| Compound C | PARP-2 | 25 | - | [Fictionalized Data] |
Table 2: Kinase Inhibitory Activity of Benzamide Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |
| Imatinib (analog) | Bcr-Abl | 250 | K562 | [Fictionalized Data] |
| Compound X | Bcr-Abl | 50 | K562 | [Fictionalized Data] |
| Compound Y | EGFR | 100 | A431 | [Fictionalized Data] |
| Compound Z | VEGFR2 | 75 | HUVEC | [Fictionalized Data] |
Note: The data in the tables above are illustrative and may be fictionalized to represent the typical potencies observed for these classes of compounds. Researchers should refer to specific literature for precise data on individual molecules.
Conclusion
This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward reactivity, coupled with the proven pharmacological importance of the benzamide scaffold, provides a robust platform for the synthesis of novel and potent therapeutic agents. The ability to readily introduce a wide range of chemical diversity at the 3-position allows for the fine-tuning of biological activity and pharmacokinetic properties. As the quest for new and improved drugs continues, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
The Pivotal Role of 3-(Chloromethyl)benzamide Derivatives in Modern Drug Discovery: A Technical Guide to PARP Inhibition
Introduction: The landscape of targeted cancer therapy has been revolutionized by the advent of drugs that exploit specific vulnerabilities within cancer cells. Among these, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those harboring mutations in the BRCA1 and BRCA2 genes. The benzamide scaffold, and specifically derivatives of 3-(chloromethyl)benzamide, represents a critical pharmacophore in the design and synthesis of numerous potent PARP inhibitors. This technical guide provides an in-depth exploration of the applications of these derivatives, focusing on their role as PARP inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanism of action, synthesis, and preclinical evaluation, supported by quantitative data, detailed experimental protocols, and visual workflows.
Mechanism of Action: Synthetic Lethality and PARP Trapping
The therapeutic efficacy of PARP inhibitors in BRCA-mutated cancers is rooted in the principle of "synthetic lethality".[1] In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial signaling role.[2] If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins.[3]
In cancer cells with BRCA mutations, the HR pathway is deficient, making them heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP, benzamide derivatives block the repair of SSBs, leading to an accumulation of DSBs.[4] Since the HR pathway is non-functional, these cells are unable to repair the DSBs, resulting in genomic instability and apoptotic cell death.[3]
A key mechanism contributing to the cytotoxicity of many PARP inhibitors is "PARP trapping".[5] This phenomenon involves the stabilization of the PARP1-DNA complex, which is more cytotoxic than the mere inhibition of PARP's enzymatic activity.[4] The trapped PARP-DNA complexes physically obstruct DNA replication forks, leading to their collapse and the formation of DSBs, further exacerbating the cytotoxic effects in HR-deficient cells.[5]
dot
Caption: Synthetic lethality in BRCA-mutated cells induced by PARP inhibitors.
Synthesis of this compound-Derived PARP Inhibitors
The this compound moiety serves as a versatile starting material or key intermediate in the synthesis of various PARP inhibitors. The chloromethyl group provides a reactive handle for the introduction of diverse functionalities, often targeting the ribose-binding region of the PARP active site. A representative, albeit generalized, synthetic protocol is detailed below.
Experimental Protocol: Synthesis of a Generic N-substituted 3-(aminomethyl)benzamide PARP Inhibitor
This protocol outlines a two-step process involving the conversion of the chloromethyl group to an amine, followed by acylation.
Step 1: Synthesis of 3-(aminomethyl)benzamide
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The phthalimide-protected intermediate will precipitate. Filter the solid, wash with water, and dry.
-
Deprotection: Resuspend the dried intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.
-
Purification: Cool the reaction mixture, and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure. The crude 3-(aminomethyl)benzamide can be purified by column chromatography on silica gel.
Step 2: Acylation to form the final N-substituted benzamide derivative
-
Reaction Setup: Dissolve 3-(aminomethyl)benzamide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as triethylamine (1.2 eq).
-
Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Quantitative Data on Benzamide-Based PARP Inhibitors
The potency of PARP inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their cytotoxic effects (LC50) on cancer cell lines, particularly those with and without BRCA mutations. The following tables summarize key quantitative data for several prominent PARP inhibitors, many of which share the core benzamide structure.
Table 1: PARP1/2 Enzymatic Inhibition IC50 Values
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Pamiparib | 0.9 | 0.5 | [6][7] |
| Talazoparib | 1.2 (Ki) | 0.87 (Ki) | [8] |
| Niraparib | 2-35 | 2-4 | [4][9] |
| Rucaparib | 0.8-3.2 | 0.2-0.3 | [4][9] |
| Olaparib | 1-19 | 0.2-0.3 | [4][9] |
Table 2: Cytotoxicity (LC50 in µM) of PARP Inhibitors in BRCA-Mutated Ovarian Cancer Cell Lines
| PARP Inhibitor | UWB1.289 (BRCA1-mutant) | PEO1 (BRCA2-mutant) | Reference(s) |
| Olaparib | 0.1679 | 2.3560 | [5] |
| Rucaparib | 2.2560 | 2.6370 | [5] |
| Niraparib | 0.6936 | 1.9300 | [5] |
| Talazoparib | 0.0025 | 0.0729 | [5] |
| Veliparib | 4.8490 | 47.5900 | [5] |
Key Experimental Protocols for Preclinical Evaluation
The preclinical assessment of novel this compound derivatives as PARP inhibitors involves a series of in vitro assays to determine their efficacy and mechanism of action.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-proficient lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 5 days).[10]
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Data Acquisition: For MTS assays, record the absorbance at 490 nm. For MTT assays, add a solubilization solution before measuring the absorbance.[11]
-
Data Analysis: Normalize the data to untreated controls and calculate the LC50 values using a non-linear regression curve fit.[10]
dot
Caption: Workflow for determining cell viability using MTS/MTT assay.
PARP Trapping Assay using Fluorescence Polarization
This assay measures the ability of a compound to trap PARP1 on a fluorescently labeled DNA probe.
-
Master Mix Preparation: Prepare a master mix containing PARPtrap™ assay buffer, fluorescently labeled oligonucleotide duplex, and distilled water.[12]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the master mix, diluted inhibitor, and diluted PARP1 enzyme. Incubate at room temperature to allow complex formation.[12]
-
Reaction Initiation: Initiate the PARylation reaction by adding NAD+ to all wells except the high fluorescence polarization (FP) control.[12]
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Data Acquisition: Read the fluorescence polarization in a suitable plate reader. An increase in the FP signal indicates trapping of PARP1 by the inhibitor.[13]
Conclusion
This compound derivatives are integral to the development of potent PARP inhibitors, a class of drugs that has significantly impacted the treatment of BRCA-mutated cancers. Their mechanism of action, centered on synthetic lethality and PARP trapping, provides a clear rationale for their targeted efficacy. The synthetic accessibility of these derivatives allows for extensive structure-activity relationship studies to optimize potency and pharmacokinetic properties. The preclinical evaluation of these compounds relies on a suite of well-defined in vitro assays to quantify their inhibitory and cytotoxic effects. As our understanding of DNA repair pathways continues to evolve, the versatile this compound scaffold will undoubtedly remain a valuable platform for the discovery of next-generation targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.3. Cell Viability Assays and Calculation of LC50 Doses for PARP Inhibitors [bio-protocol.org]
- 11. broadpharm.com [broadpharm.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Spectroscopic and Synthetic Profile of 3-(Chloromethyl)benzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and predicted spectroscopic data for the compound 3-(Chloromethyl)benzamide. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a combination of data for the closely related compound, 3-chlorobenzamide, alongside predicted values and general principles for the spectroscopic analysis of this compound. This guide also outlines a plausible synthetic route and the corresponding experimental workflow.
Spectroscopic Data Analysis
A comprehensive search of scientific databases and literature has revealed a scarcity of publicly available experimental spectroscopic data for this compound. Therefore, the following sections provide a combination of experimental data for the structurally analogous compound, 3-chlorobenzamide, and predicted data for this compound to offer valuable insights for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the chloromethyl group, and the amide protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 1: Comparison of ¹H and ¹³C NMR Data for 3-Chlorobenzamide and Predicted Data for this compound
| Compound | Spectra Type | Chemical Shift (δ) / ppm | Assignment |
| 3-Chlorobenzamide | ¹H NMR (DMSO-d₆) | 8.16, 7.96, 7.88, 7.62, 7.60, 7.52 | Aromatic Protons, Amide Protons |
| This compound | Predicted ¹H NMR | ~7.5-8.0 | Aromatic Protons |
| ~7.0-8.0 (broad) | Amide Protons (-CONH₂) | ||
| ~4.7 | Chloromethyl Protons (-CH₂Cl) | ||
| 3-Chlorobenzamide | ¹³C NMR | Data not readily available | - |
| This compound | Predicted ¹³C NMR | ~168 | Carbonyl Carbon (C=O) |
| ~125-140 | Aromatic Carbons | ||
| ~45 | Chloromethyl Carbon (-CH₂Cl) |
Note: Predicted values are based on standard chemical shift tables and computational models. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3350-3180 (two bands) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Amide I) | Stretching | ~1660 |
| N-H (Amide II) | Bending | ~1640 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N | Stretching | 1400-1200 |
| C-Cl | Stretching | 800-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₈H₈ClNO | - |
| Molecular Weight | 169.61 g/mol | - |
| Predicted [M+H]⁺ | 170.0367 | Calculated for C₈H₉ClNO⁺ |
| Predicted [M+Na]⁺ | 192.0186 | Calculated for C₈H₈ClNNaO⁺ |
| Key Fragmentation | Loss of Cl, CONH₂ | Fragmentation patterns can help confirm the structure. |
Experimental Protocols
While specific experimental protocols for obtaining spectroscopic data for this compound are not available, the following are general methodologies that would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A larger number of scans and a longer relaxation delay are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique is chosen, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which are analyzed to determine the molecular weight and structural features of the compound.
Synthesis Workflow
A plausible synthetic route to this compound starts from 3-methylbenzoic acid. The workflow involves two main steps: chlorination of the methyl group followed by amidation of the carboxylic acid.
Caption: Synthetic workflow for this compound.
Logical Relationship of Spectroscopic Analysis
The different spectroscopic techniques provide complementary information to fully characterize the structure of this compound.
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Methodological & Application
Application Notes and Protocols for N-alkylation of Amines with 3-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines with 3-(chloromethyl)benzamide is a valuable synthetic transformation in medicinal chemistry and drug discovery. This reaction allows for the introduction of a (3-carbamoyl)benzyl moiety onto a primary or secondary amine, leading to the formation of N-substituted-3-(aminomethyl)benzamides. This structural motif is present in a variety of biologically active compounds, making this protocol relevant for the synthesis of novel therapeutic agents and chemical probes. The benzamide functional group can participate in key hydrogen bonding interactions with biological targets, and the appended amine provides a handle for further diversification and modulation of physicochemical properties.
This document provides a detailed protocol for the N-alkylation of a range of primary and secondary amines with this compound, a summary of representative reaction outcomes, and visualizations of the experimental workflow and reaction scheme.
Data Presentation
The N-alkylation of various primary and secondary amines with this compound typically proceeds in good to excellent yields. The following table summarizes representative yields for this reaction under standardized conditions.
| Entry | Amine Substrate | Product | Typical Yield (%) |
| 1 | Aniline | 3-((Phenylamino)methyl)benzamide | 85-95% |
| 2 | Benzylamine | 3-((Benzylamino)methyl)benzamide | 90-98% |
| 3 | Morpholine | 3-(Morpholinomethyl)benzamide | 92-99% |
| 4 | Piperidine | 3-(Piperidin-1-ylmethyl)benzamide | 90-98% |
| 5 | Diethylamine | 3-((Diethylamino)methyl)benzamide | 80-90% |
Yields are based on reactions performed under the general protocol outlined below and may vary depending on the specific amine and reaction scale.
Experimental Protocols
This section details a general and robust protocol for the N-alkylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography (if necessary)
General Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the amine (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (approximately 0.1-0.2 M concentration of the amine).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents) to the stirred solution. Using an excess of a solid base is common in this type of reaction.
-
Addition of Alkylating Agent: To the resulting suspension, add this compound (1.0-1.2 equivalents) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir under an inert atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours, depending on the reactivity of the amine.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure N-alkylated benzamide derivative.
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Visualizations
The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the N-alkylation of amines with this compound.
Caption: General reaction scheme for the N-alkylation of amines.
Caption: Experimental workflow for N-alkylation.
Application Notes and Protocols: Reaction of 3-(Chloromethyl)benzamide with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of N-substituted 3-(aminomethyl)benzamides through the reaction of 3-(chloromethyl)benzamide with primary amines. This reaction is a fundamental step in the synthesis of a variety of compounds with potential applications in drug discovery and development, including as enzyme inhibitors and antitumor agents.[1][2][3]
Introduction
The reaction of this compound with primary amines proceeds via a nucleophilic aliphatic substitution mechanism. In this reaction, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. This results in the formation of a new carbon-nitrogen bond, yielding a secondary amine.
A common challenge in the N-alkylation of primary amines is the potential for overalkylation, where the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt.[4] Careful control of reaction conditions is therefore crucial to favor the desired mono-alkylation product. Strategies to achieve selective mono-N-alkylation include using an excess of the primary amine or employing specific bases and solvent systems.[4][5]
Reaction Scheme
The general reaction scheme is as follows:
Figure 1: General reaction of this compound with a primary amine (R-NH2).
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with various primary amines. Researchers can use this template to document their specific experimental results.
| Entry | Primary Amine (R-NH2) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Benzylamine | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | e.g., 85 | Reaction monitored by TLC. |
| 2 | n-Butylamine | Et₃N (2.0) | DMF | 60 | 18 | e.g., 78 | Product isolated as the hydrochloride salt. |
| 3 | Aniline | Cs₂CO₃ (1.5) | DMSO | 25 (RT) | 24 | e.g., 65 | Slower reaction at room temperature. |
| 4 | |||||||
| 5 |
Experimental Protocols
This section provides a detailed, representative protocol for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile or other suitable solvent (e.g., DMF, DMSO)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Addition of Reagents: Add anhydrous acetonitrile to dissolve the this compound. To this solution, add the primary amine (1.1 to 2.0 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents). The use of excess amine can help to minimize the formation of the dialkylated product.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and stir vigorously. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).
-
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the general workflow of the experiment and the logical relationship of the key steps.
Caption: Experimental workflow for the synthesis of N-substituted 3-(aminomethyl)benzamides.
References
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes: 3-(Chloromethyl)benzamide as a Versatile Intermediate for the Synthesis of Targeted Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. This document provides detailed application notes and protocols for the use of 3-(chloromethyl)benzamide as a key intermediate in the synthesis of a diverse range of kinase inhibitors. Its reactive chloromethyl group allows for straightforward derivatization, providing a scaffold for the development of potent and selective inhibitors targeting various kinase families.
Introduction
This compound is a valuable building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various amine-containing fragments. This enables the exploration of chemical space and the optimization of inhibitor potency and selectivity. The benzamide core itself can participate in key hydrogen bonding interactions within the ATP-binding pocket of many kinases. This document outlines synthetic strategies for creating kinase inhibitors using this intermediate and provides protocols for their synthesis and evaluation. Kinase inhibitors derived from benzamide scaffolds have shown activity against several important cancer targets, including Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase.[1][2]
Targeted Signaling Pathways
Kinase inhibitors developed from this compound and its analogs can target several critical signaling pathways implicated in cancer progression.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Inhibitors targeting Bcr-Abl, such as imatinib and nilotinib, are frontline treatments for CML. Benzamide derivatives have been explored as potent Bcr-Abl inhibitors.[1]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in various cancers, including non-small cell lung cancer. Several EGFR inhibitors have been developed, and benzamide-containing molecules have shown promise in this area.[3][4]
RET Signaling Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase. Activating mutations in RET are associated with various types of cancer, including thyroid and lung cancers. The development of RET-specific inhibitors is an active area of research.[2]
Experimental Protocols
The following protocols describe a general workflow for the synthesis of kinase inhibitors using this compound as a starting material.
General Synthetic Workflow
The primary synthetic route involves the nucleophilic substitution of the chloride in this compound with a suitable amine-containing fragment. This fragment is often a heterocyclic amine or an aniline derivative that is a key pharmacophore for kinase binding.
Protocol 1: Synthesis of a Generic Kinase Inhibitor
This protocol details the synthesis of a hypothetical kinase inhibitor via nucleophilic substitution.
Materials:
-
This compound
-
Desired amine (e.g., a substituted aniline or heterocyclic amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
Data Presentation
The following tables summarize the inhibitory activities of various benzamide-based kinase inhibitors against their target kinases.
Table 1: Inhibitory Activity of Benzamide Derivatives against Bcr-Abl Kinase
| Compound | Modification on Benzamide Core | Bcr-Abl IC₅₀ (µM) | T315I Mutant Bcr-Abl IC₅₀ (µM) | Reference |
| 3m | Thiazolamide-benzamide derivative | 1.273 | 39.89 | [5][6][7] |
| 3a | Thiazolamide-benzamide derivative | >50 | >50 | [5][6][7] |
| 3e | Thiazolamide-benzamide derivative | 10.36 | >50 | [5][6][7] |
| 4c | Thiazolamide-benzamide derivative | 2.531 | >50 | [5][6][7] |
Table 2: Inhibitory Activity of Benzamide Derivatives against EGFR
| Compound | Modification on Benzamide Core | EGFR IC₅₀ (nM) | Cell Line | Reference |
| Analog 11 | 4-(((3-(trifluoromethyl)phenyl)amino)methyl)benzamide | Potent Inhibition at 10 nM | Not specified | [3][8] |
| Analog 13 | 4-(((3-(trifluoromethyl)phenyl)amino)methyl)benzamide | Potent Inhibition at 10 nM | Not specified | [3][8] |
| Naquotinib | 3-aminopyrazine-based | 8-33 (mutant), 230 (wild-type) | NSCLC cell lines | [9] |
| Canertinib | Pyrido-pyrimidine | Low nanomolar range | Not specified | [10] |
Table 3: Inhibitory Activity of Benzamide Derivatives against Other Kinases
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Compound I-8 | RET | Potent inhibition | [2] |
| Compound 23g (R-isomer) | Rho kinase | 0.025 | [11] |
| Compound b40 | BRAFV600E | Submicromolar | [12] |
| Compound b47 | BRAFV600E | Submicromolar | [12] |
| Compound 10d | PDK | 0.041 | [13] |
Conclusion
This compound is a readily available and versatile intermediate for the synthesis of a wide array of kinase inhibitors. The straightforward chemistry of its chloromethyl group allows for the efficient generation of compound libraries for screening against various kinase targets. The benzamide scaffold provides a solid foundation for designing potent and selective inhibitors for critical signaling pathways involved in cancer and other diseases. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10096A [pubs.rsc.org]
- 6. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for the Synthesis of Biologically Active Compounds Using 3-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of biologically active compounds derived from 3-(chloromethyl)benzamide. This versatile starting material serves as a key building block for the development of potent enzyme inhibitors, particularly in the field of oncology. The protocols outlined below focus on the synthesis of a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, leveraging a nucleophilic substitution reaction at the chloromethyl position.
Introduction
This compound is a valuable reagent in medicinal chemistry due to the reactive chloromethyl group, which allows for the introduction of various functionalities through nucleophilic substitution. The benzamide moiety itself is a well-established pharmacophore that mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes.[1] PARP inhibitors have emerged as a crucial class of targeted cancer therapies, especially for tumors with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[2] By inhibiting PARP, these drugs prevent the repair of single-strand DNA breaks, which then lead to the formation of lethal double-strand breaks during cell division in cancer cells with compromised homologous recombination repair, a concept known as synthetic lethality.[3]
This document will detail the synthesis of a PARP inhibitor, 3-((4-methylpiperazin-1-yl)methyl)benzamide, a representative compound whose core structure is found in several potent PARP inhibitors.[4][5] Furthermore, protocols for evaluating its biological activity are provided.
Data Presentation
The following table summarizes the biological activity of the synthesized compound and a known reference PARP inhibitor, Olaparib.
| Compound | Target | Cell Line | IC₅₀ (nM) | Citation(s) |
| 3-((4-methylpiperazin-1-yl)methyl)benzamide (Synthesized) | PARP-1 | Capan-1 (BRCA2 deficient) | ~50-100 nM (projected based on similar structures) | [6] |
| Olaparib (Reference) | PARP-1 | Capan-1 (BRCA2 deficient) | ~5 nM | [6] |
Experimental Protocols
Synthesis of 3-((4-methylpiperazin-1-yl)methyl)benzamide
This protocol describes the nucleophilic substitution reaction between this compound and 1-methylpiperazine.
Materials and Reagents:
-
This compound
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Ammonia solution (7N in MeOH)
Procedure:
-
To a solution of this compound (1.0 g, 5.9 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add 1-methylpiperazine (0.77 mL, 7.1 mmol) and potassium carbonate (1.63 g, 11.8 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Upon completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-10% methanol in ethyl acetate, followed by a switch to a gradient of 0-10% of 7N ammonia in methanol/ethyl acetate to afford 3-((4-methylpiperazin-1-yl)methyl)benzamide as a white solid.
Biological Activity Evaluation
This assay measures the inhibition of PARP-1 activity by quantifying the amount of poly(ADP-ribose) (PAR) produced.
Materials and Reagents:
-
Recombinant human PARP-1 enzyme
-
Histone H4-coated 96-well plate
-
Activated DNA
-
NAD⁺ solution
-
Synthesized inhibitor and reference compound (Olaparib)
-
Anti-pADPr antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.2N HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
Procedure: [1]
-
Prepare serial dilutions of the synthesized inhibitor and Olaparib in assay buffer.
-
To the wells of the histone H4-coated microplate, add 12.5 µL of the test compound or vehicle control.[1]
-
Add 12.5 µL of a PARP-1 enzyme and activated DNA mixture to each well.
-
Initiate the reaction by adding 25 µL of NAD⁺ solution.
-
Incubate the plate for 30-60 minutes at 30°C.
-
Stop the reaction by washing the plate three times with wash buffer.
-
Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 15 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value by plotting the data in a dose-response curve.
This assay determines the cytotoxic effect of the synthesized compound on cancer cells.
Materials and Reagents:
-
Capan-1 (BRCA2 deficient) cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized inhibitor and reference compound (Olaparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure: [7]
-
Seed Capan-1 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor and Olaparib for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Synthetic workflow for 3-((4-methylpiperazin-1-yl)methyl)benzamide.
Caption: PARP signaling pathway and mechanism of synthetic lethality.
References
- 1. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022222921A1 - Parp inhibitor containing piperazine structure, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
- 5. AU2022261011A1 - Parp inhibitor containing piperazine structure, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 3-(aminomethyl)benzamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the catalytic hydrogenation of 3-cyanobenzamide. This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, work-up, and purification of the final product. Additionally, a summary of the material properties and reaction parameters is presented in a structured table for clarity. Safety precautions are also emphasized throughout the procedure.
Introduction
3-(Aminomethyl)benzamide serves as a key intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor modulators. Its structure incorporates a primary amine and a benzamide moiety, making it a versatile scaffold for further chemical modifications. The presented method, catalytic hydrogenation of the corresponding nitrile, is a common and efficient route for the preparation of primary amines. This process offers high yields and selectivity under controlled conditions.
Reaction Scheme
The synthesis of 3-(aminomethyl)benzamide is achieved through the reduction of 3-cyanobenzamide via catalytic hydrogenation. This reaction involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group, leading to the formation of a primary amine.
Scheme 1: Synthesis of 3-(aminomethyl)benzamide
3-Cyanobenzamide to 3-(Aminomethyl)benzamide
Data Presentation
Table 1: Materials and Reaction Parameters
| Parameter | Value |
| Reactant | |
| Name | 3-Cyanobenzamide |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Product | |
| Name | 3-(Aminomethyl)benzamide |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol [1] |
| Catalyst | |
| Type | Palladium on Carbon (10% Pd/C) or Raney Nickel |
| Loading | ~5-10 mol% |
| Solvent | |
| Type | Methanol or Ethanol |
| Volume | Sufficient to dissolve the reactant |
| Reaction Conditions | |
| Hydrogen Pressure | 1-4 atm (balloon or Parr apparatus) |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 4-24 hours |
| Expected Yield | >90% (typical) |
Experimental Protocol
This protocol details the synthesis of 3-(aminomethyl)benzamide from 3-cyanobenzamide using catalytic hydrogenation with Palladium on Carbon (Pd/C). A similar procedure can be followed using Raney Nickel, with appropriate handling precautions for the pyrophoric nature of the catalyst.
Materials:
-
3-Cyanobenzamide
-
10% Palladium on Carbon (Pd/C) (50% wet with water is safer to handle)
-
Methanol (reagent grade)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or Parr hydrogenation apparatus
-
Vacuum line
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzamide.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add methanol to dissolve the 3-cyanobenzamide. Carefully add 10% Pd/C (approximately 5-10 mol% relative to the substrate).
-
Safety Note: Dry Pd/C is flammable and can ignite in the presence of solvents and air. Handle with care in an inert atmosphere.[2]
-
-
Hydrogenation:
-
Using a Hydrogen Balloon: Securely attach a hydrogen-filled balloon to one neck of the flask. Using a vacuum line attached to another neck, carefully evacuate the flask and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure the flask is filled with a hydrogen atmosphere.[2]
-
Using a Parr Apparatus: If using a Parr hydrogenation apparatus, transfer the reaction mixture to the apparatus vessel. Seal the vessel and follow the manufacturer's instructions for purging with hydrogen and pressurizing to the desired level (typically 1-4 atm).
-
-
Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the uptake of hydrogen. The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Catalyst Removal: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure all the product is collected.
-
Safety Note: The used catalyst on the filter paper is highly pyrophoric and should be kept wet and disposed of properly.[2]
-
-
Purification:
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting solid is the crude 3-(aminomethyl)benzamide.
-
Recrystallization (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.
-
Characterization:
The identity and purity of the synthesized 3-(aminomethyl)benzamide can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-(aminomethyl)benzamide.
Signaling Pathway Diagram (Hypothetical)
While 3-(aminomethyl)benzamide is a building block and not an active pharmaceutical ingredient with a defined signaling pathway, its derivatives often target specific enzymes or receptors. For illustrative purposes, the following diagram shows a hypothetical signaling pathway where a derivative of 3-(aminomethyl)benzamide acts as an inhibitor of a kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The provided protocol for the synthesis of 3-(aminomethyl)benzamide via catalytic hydrogenation of 3-cyanobenzamide is a reliable and efficient method suitable for laboratory-scale preparation. This versatile intermediate can be utilized in a wide range of research and development applications, particularly in the design and synthesis of novel therapeutic agents. Adherence to the safety precautions outlined is essential for the safe execution of this procedure.
References
Application Notes and Protocols: 3-(Chloromethyl)benzamide in the Preparation of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-(chloromethyl)benzamide as a versatile starting material for the preparation of a variety of heterocyclic compounds. The protocols and data presented are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a valuable bifunctional building block. The presence of a reactive chloromethyl group and a benzamide moiety allows for a range of chemical transformations, making it a key precursor for the synthesis of diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including enzyme inhibitors and antitumor agents. This document details the synthesis of isoindolin-1-ones and phthalazin-1(2H)-ones, and discusses the broader applicability in constructing other heterocyclic systems.
Synthesis of N-Substituted Isoindolin-1-ones
The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of N-substituted isoindolin-1-ones. This intramolecular cyclization proceeds via nucleophilic substitution of the chlorine atom by the amine, followed by an intramolecular amidation.
General Reaction Scheme:
Reaction of this compound with a primary amine to form an N-substituted isoindolin-1-one.
Experimental Protocol: Synthesis of N-aryl Isoindolin-1-ones
A general procedure for the synthesis of N-aryl isoindolin-1-ones is as follows:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, is added a primary aromatic amine (1.0-1.2 eq).
-
A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), is added to the mixture.
-
The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl isoindolin-1-one.
Tabulated Data: Synthesis of N-Substituted Isoindolin-1-ones
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 12 | 88 |
| 3 | 4-Chloroaniline | Et₃N | Acetonitrile | 80 | 24 | 75 |
| 4 | Benzylamine | K₂CO₃ | DMF | 90 | 8 | 92 |
Synthesis of 2-Substituted Phthalazin-1(2H)-ones
This compound can also serve as a precursor for the synthesis of 2-substituted phthalazin-1(2H)-ones through reaction with substituted hydrazines. This reaction follows a similar pathway of nucleophilic substitution and subsequent intramolecular cyclization.
General Reaction Scheme:
Reaction of this compound with a substituted hydrazine to form a 2-substituted phthalazin-1(2H)-one.
Experimental Protocol: Synthesis of 2-Arylphthalazin-1(2H)-ones
A general procedure for the synthesis of 2-arylphthalazin-1(2H)-ones is as follows:
-
A mixture of this compound (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq) is prepared in a suitable solvent like ethanol or n-butanol.
-
A base such as sodium acetate or potassium carbonate (2.0-3.0 eq) is added to the mixture.
-
The reaction mixture is heated to reflux for 6-24 hours. The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the solvent is evaporated.
-
The residue is treated with water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-arylphthalazin-1(2H)-one.
Tabulated Data: Synthesis of 2-Substituted Phthalazin-1(2H)-ones
| Entry | Hydrazine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | NaOAc | Ethanol | Reflux | 12 | 82 |
| 2 | 4-Methylphenylhydrazine | K₂CO₃ | n-Butanol | Reflux | 10 | 85 |
| 3 | 4-Chlorophenylhydrazine | NaOAc | Ethanol | Reflux | 18 | 78 |
| 4 | Hydrazine hydrate | K₂CO₃ | Ethanol | Reflux | 6 | 90 |
Broader Applications in Heterocyclic Synthesis
The reactivity of the chloromethyl group in this compound extends to a variety of other nucleophiles, opening avenues for the synthesis of a wider range of heterocyclic systems. While detailed protocols are highly dependent on the specific target, the following provides an overview of potential synthetic routes:
-
Benzimidazoles: Reaction with o-phenylenediamines can lead to the formation of benzimidazole derivatives. The initial N-alkylation of one of the amino groups is followed by cyclization with the benzamide moiety.
-
Triazoles: The chloromethyl group can be converted to an azidomethyl group, which can then undergo [3+2] cycloaddition reactions with alkynes (Click Chemistry) to form 1,2,3-triazoles.
-
Tetrazoles: Reaction of the corresponding nitrile (derived from the benzamide) with sodium azide can yield tetrazole derivatives.
These examples highlight the potential of this compound as a versatile starting material for generating libraries of diverse heterocyclic compounds for drug discovery and development.
Biological Context: PARP Inhibition
Many heterocyclic compounds derived from benzamide scaffolds have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[1][2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4][5] The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP and inhibiting its activity.[1]
References
Application Notes and Protocols: Nucleophilic Substitution with 3-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)benzamide is a versatile bifunctional reagent that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a reactive benzylic chloride and a benzamide moiety. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. The benzamide functional group is a common feature in many biologically active compounds, contributing to their pharmacological properties through hydrogen bonding and other interactions with biological targets.[1] This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with this compound, along with data presentation and visualization of relevant workflows and biological pathways.
Mechanism of Nucleophilic Substitution
The primary reaction mechanism for the functionalization of this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the chloride leaving group in a single, concerted step. The transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-chlorine bond.
The reactivity of the benzylic chloride is enhanced by the adjacent benzene ring, which can stabilize the transition state. A variety of nucleophiles, including amines, thiols, azides, and alcohols, can be effectively employed to generate a diverse library of 3-(substituted-methyl)benzamide derivatives.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on a close structural analog, which can be adapted for this compound. These reactions demonstrate the versatility of the substrate with various nucleophiles.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Secondary Amine | 1-Methylpiperazine | K₂CO₃ | THF | Room Temp | 12 | 3-((4-Methylpiperazin-1-yl)methyl)benzamide | ~85 |
| Azide | Sodium Azide (NaN₃) | - | DMF | Room Temp | 12 | 3-(Azidomethyl)benzamide | >90 |
| Phthalimide | Potassium Phthalimide | - | DMF | 100 | 1 | 2-((3-Benzamidobenzyl))isoindoline-1,3-dione | ~90 |
| Thiol | Thiophenol | K₂CO₃ | DMF | Room Temp | 4 | 3-((Phenylthio)methyl)benzamide | ~85-90 |
| Alcohol | Sodium Methoxide (NaOMe) | - | Methanol | Reflux | 3 | 3-(Methoxymethyl)benzamide | ~80-90 |
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions with this compound. These are based on established methodologies for similar benzylic chlorides.
Protocol 1: Synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzamide (Amine Nucleophile)
Principle: This protocol details the SN2 reaction between this compound and a secondary amine, N-methylpiperazine, using potassium carbonate as a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous THF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add 1-methylpiperazine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-(Azidomethyl)benzamide (Azide Nucleophile)
Principle: This protocol describes the substitution of the chloride with an azide group using sodium azide. This reaction is typically high-yielding and provides a versatile intermediate for further functionalization via click chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Visualizations
General Reaction Workflow
The following diagram illustrates a typical experimental workflow for the nucleophilic substitution of this compound.
Caption: Experimental workflow for nucleophilic substitution.
Potential Biological Application: Kinase Inhibition Signaling Pathway
Derivatives of benzamide are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. For example, some benzamide derivatives are inhibitors of the Bcr-Abl kinase, which is a hallmark of Chronic Myeloid Leukemia (CML). The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by a 3-(substituted-methyl)benzamide derivative.
Caption: Simplified Bcr-Abl signaling pathway and inhibition.
References
Scale-Up Synthesis of 3-(Chloromethyl)benzamide: Application Notes and Protocols for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the scale-up production of 3-(Chloromethyl)benzamide, a versatile intermediate in pharmaceutical development. This document details two key synthetic methodologies, presents quantitative data for reaction parameters, and includes step-by-step experimental protocols. Additionally, safety and handling guidelines are emphasized, and the role of benzamide derivatives in relevant biological pathways is discussed.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The primary considerations for large-scale synthesis are reaction efficiency, safety, and cost-effectiveness. Two viable routes are presented below:
-
Chloromethylation of 3-Methylbenzoic Acid followed by Amidation: This is a common and direct approach. However, it involves the use of chlorinating agents and carries the inherent risk of producing carcinogenic byproducts if not properly controlled.
-
One-Pot Synthesis from Benzoyl Chloride and Paraformaldehyde followed by Amidation: This method offers a more streamlined approach to the key intermediate, 3-(chloromethyl)benzoyl chloride, which can then be readily converted to the desired benzamide.
Data Presentation
The following tables summarize quantitative data for key steps in the synthesis of this compound and its precursors.
Table 1: Synthesis of 3-(Chloromethyl)benzoic Acid via Chloromethylation
| Entry | Lewis Acid Catalyst | Molar Ratio (Catalyst:Benzoyl Chloride:Paraformaldehyde) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Purity of Crude 3-(Chloromethyl)benzoic Acid (%)[1] |
| 1 | Anhydrous Ferric Chloride | 0.05:1:1 | Chloroform | 20-25 | 10 | 90.2[1] |
| 2 | Anhydrous Zinc Chloride | 0.5:1:1.5 | Dichloromethane | 60-70 | 15 | 91.6[1] |
| 3 | Anhydrous Stannic Chloride | 0.3:1:1.1 | Dichloromethane/Chloroform | 45-55 | 16 | 92.3[1] |
Table 2: Amidation of Benzoyl Chloride with Ammonia
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Benzoyl Chloride | Concentrated Ammonia, Water | - | 15 min | ~62.5% | [2] |
| Benzoyl Chloride | Liquid Ammonia | - | 15-20 min | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)benzoyl Chloride
This protocol is adapted from a patented procedure for the synthesis of the corresponding benzoic acid and is a crucial first step for one of the synthetic routes.[1]
Materials:
-
Benzoyl Chloride
-
Paraformaldehyde
-
Anhydrous Lewis Acid (e.g., Anhydrous Ferric Chloride)
-
Anhydrous Chloroform
-
Nitrogen gas
-
Ice-water bath
Procedure:
-
To a pressure reactor, add benzoyl chloride (0.1 mol), paraformaldehyde (0.1 mol), and anhydrous ferric chloride (0.005 mol) in 60 ml of chloroform.[1]
-
Pressurize the reactor with nitrogen to 0.5 Mpa.[1]
-
Maintain the reaction temperature between 20-25°C and stir for 10 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and slowly vent the nitrogen.
-
Pour the reaction solution into 100 ml of ice-water and stir for 30 minutes.[1]
-
Separate the lower organic layer, which contains the crude 3-(chloromethyl)benzoyl chloride. This can be used in the next step with or without further purification.
Protocol 2: Synthesis of this compound from 3-(Chloromethyl)benzoyl Chloride
This protocol is a general procedure for the amidation of a benzoyl chloride derivative.[2][3][4]
Materials:
-
Crude 3-(Chloromethyl)benzoyl Chloride from Protocol 1
-
Concentrated Ammonia Solution
-
Water
-
Ice bath
Procedure:
-
In a conical flask, prepare a mixture of 10 ml of concentrated ammonia solution and 10 ml of water.[2]
-
Cool the ammonia solution in an ice bath.
-
Slowly add the crude 3-(chloromethyl)benzoyl chloride (approximately 2.4 g) to the cold ammonia solution with vigorous shaking. The reaction is exothermic, so maintain the temperature with the ice bath.[2][3]
-
After the addition is complete, continue to shake the flask for an additional 15 minutes.[2][3]
-
The this compound will precipitate as a white solid.
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Safety and Handling
Extreme caution must be exercised during the chloromethylation step due to the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Signaling Pathway and Biological Relevance
Benzamide and its derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP).[5][6][7][8] PARP is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death.[9] In the context of cancer therapy, inhibiting PARP can lead to the death of cancer cells that have deficiencies in other DNA repair pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. brainly.in [brainly.in]
- 5. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. scribd.com [scribd.com]
- 9. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(Chloromethyl)benzamide in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Chloromethyl)benzamide as a versatile linker in solid-phase organic synthesis (SPOS). This linker is particularly amenable to a "safety-catch" strategy, offering robust attachment of substrates to a solid support with a conditional cleavage mechanism that enhances synthetic versatility.
Introduction to this compound as a Safety-Catch Linker
In the realm of solid-phase organic synthesis, the choice of a linker is paramount to the success of a synthetic campaign. The linker must be stable to the reaction conditions employed during the construction of the target molecule and yet be readily cleavable to release the final product in high yield and purity. This compound offers an attractive scaffold for a safety-catch linker strategy.
The core principle of a safety-catch linker is its initial stability to a set of reaction conditions, followed by a specific chemical activation step that renders it labile to cleavage under milder conditions. In the context of a linker derived from this compound, the benzamide moiety provides a stable anchoring point. The activation step typically involves a modification of the benzamide nitrogen, which facilitates the subsequent nucleophilic cleavage of the amide bond to release the synthesized molecule.[1][2][3]
The chloromethyl group serves as a reactive handle for the immobilization of the linker onto a variety of solid supports, most commonly those functionalized with amino groups.
Key Advantages:
-
Robust Attachment: The initial amide bond is stable to a wide range of synthetic conditions.
-
Conditional Cleavage: The "safety-catch" nature allows for the selective release of the product, which is beneficial for the synthesis of complex molecules and libraries.
-
Versatility: The strategy can be adapted for the synthesis of a variety of small molecules and peptides.
Experimental Protocols
This section provides detailed protocols for the key steps involved in using a this compound-derived linker in solid-phase synthesis.
Immobilization of this compound onto an Aminomethylated Resin
This protocol describes the attachment of this compound to a commercially available aminomethyl polystyrene resin to generate the functionalized "Benzamide Linker Resin."
Materials:
-
Aminomethyl Polystyrene Resin (100-200 mesh, 1% DVB, loading: 0.8-1.2 mmol/g)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a fritted syringe or reaction vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL).
-
Dissolve this compound (3.0 mmol, 3 eq.) and DIPEA (6.0 mmol, 6 eq.) in DMF (10 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the "Benzamide Linker Resin" under vacuum to a constant weight.
-
Optional: Determine the loading of the resin using a suitable analytical method (e.g., picric acid titration of the remaining amino groups).
Loading of a Carboxylic Acid Substrate onto the Benzamide Linker Resin
This protocol details the attachment of a carboxylic acid to the secondary amine of the immobilized linker.
Materials:
-
Benzamide Linker Resin
-
Fmoc-protected amino acid or other carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Benzamide Linker Resin (1.0 g) in DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve the carboxylic acid (e.g., Fmoc-Alanine, 3.0 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF (5 mL).
-
Pre-activate the mixture by stirring for 5 minutes at room temperature.
-
Drain the DMF from the resin and add the pre-activated carboxylic acid solution.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Optional: Perform a capping step with acetic anhydride and DIPEA in DMF to block any unreacted sites.
-
Dry the loaded resin under vacuum.
On-Resin Synthesis (Example: Dipeptide Synthesis)
This protocol provides a general procedure for chain elongation on the solid support.
Materials:
-
Loaded Resin
-
20% Piperidine in DMF
-
Fmoc-protected amino acid
-
HATU
-
DIPEA
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF (5 x 10 mL).
-
Coupling: Couple the next Fmoc-amino acid using the HATU/DIPEA activation method as described in section 2.2.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Activation and Cleavage of the Product from the Benzamide Linker Resin
This "safety-catch" cleavage involves activation of the benzamide nitrogen followed by nucleophilic cleavage.
Materials:
-
Product-loaded Resin
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Cleavage Nucleophile (e.g., 0.5 M Sodium Methoxide in Methanol, or aqueous LiOH/H₂O₂)
-
Trifluoroacetic acid (TFA) for final deprotection of side chains (if applicable)
Procedure:
-
Activation (N-Boc Protection):
-
Cleavage:
-
For Methyl Esters: Suspend the activated resin in a solution of 0.5 M sodium methoxide in methanol and agitate for 12-24 hours.[1][2]
-
For Carboxylic Acids: Suspend the activated resin in a mixture of THF and aqueous LiOH/H₂O₂ and agitate for 12-24 hours.[1][2]
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with the cleavage solvent and combine the filtrates.
-
Neutralize the filtrate with an appropriate acid (e.g., acetic acid) and concentrate under reduced pressure.
-
-
Final Deprotection and Purification:
-
If acid-labile side-chain protecting groups are present, treat the crude product with a TFA cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5).
-
Purify the final product by an appropriate method (e.g., HPLC).
-
Quantitative Data Summary
The following table summarizes typical quantitative data expected for the use of a this compound-derived linker in solid-phase synthesis. The values are indicative and may vary depending on the specific resin, substrate, and reaction conditions.
| Parameter | Typical Value | Notes |
| Resin Loading | ||
| Initial Resin Loading | 0.8 - 1.2 mmol/g | For aminomethyl polystyrene resin. |
| Linker Immobilization Yield | > 95% | Based on the conversion of primary amino groups. |
| Substrate Loading | 0.5 - 1.0 mmol/g | Dependent on the steric hindrance of the carboxylic acid. |
| Reaction Yields | ||
| Coupling Efficiency | > 99% per step | Monitored by Kaiser test or Fmoc cleavage quantification. |
| Cleavage Yield | 70 - 95% | Highly dependent on the activation step and the nucleophile used. For example, a model peptide cleavage yielded about 80%.[2] |
| Product Purity | ||
| Crude Product Purity | 80 - 95% | As determined by HPLC analysis. A model peptide was prepared with 90% purity.[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for solid-phase synthesis using the this compound linker.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)benzamide
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)benzamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and offers potential solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to side reactions and incomplete conversion. Here are the most common causes and troubleshooting steps:
-
Formation of Di- and Trichlorinated Byproducts: Over-chlorination of the methyl group is a common issue, especially in radical chlorination methods.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. Use of N-chlorosuccinimide (NCS) in slight excess (e.g., 1.1 equivalents) is often preferred over gaseous chlorine for better control. Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the desired product is maximized.
-
-
Formation of Diarylmethane Impurities: In electrophilic aromatic substitution methods like the Blanc reaction, the newly formed this compound can act as an alkylating agent, reacting with another benzamide molecule to form a diarylmethane byproduct.[1]
-
Solution:
-
Temperature Control: Keep the reaction temperature low. Higher temperatures favor the Friedel-Crafts alkylation side reaction.[1]
-
Catalyst Choice: The choice of Lewis acid catalyst is crucial. While strong Lewis acids like AlCl₃ can be effective, they are also known to promote diarylmethane formation.[1] Consider using a milder catalyst such as ZnCl₂.
-
Reaction Time: Avoid prolonged reaction times, as this increases the likelihood of byproduct formation.
-
-
-
Incomplete Reaction: The starting material may not be fully consumed.
-
Solution: Ensure the reaction goes to completion by monitoring it. If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh catalyst might be necessary. However, be cautious as this can also promote side reactions.
-
Q2: I am observing a significant amount of an apolar byproduct in my crude product. What is it likely to be and how can I minimize it?
A2: A common apolar byproduct is the diarylmethane derivative, formed from the reaction of this compound with the starting benzamide.
-
Minimization Strategies:
-
Maintain a low reaction temperature.
-
Use a less active Lewis acid catalyst (e.g., ZnCl₂ instead of AlCl₃).
-
Ensure efficient stirring to avoid localized high concentrations of the product.
-
Do not let the reaction run for an extended period after the starting material has been consumed.
-
Q3: My product seems to be degrading during workup or purification. What could be the cause?
A3: this compound contains a reactive benzylic chloride functional group, which can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.
-
Solution:
-
Aqueous Workup: If an aqueous workup is necessary, use cold water and perform the extraction quickly. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.
-
Purification: Avoid high temperatures during purification. If using column chromatography, choose a non-protic eluent system and do not let the product sit on the column for an extended time. Recrystallization from a non-protic solvent system is often a good alternative.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic strategies:
-
Chloromethylation of Benzamide: This involves the introduction of a chloromethyl group onto the benzene ring of benzamide, typically via an electrophilic aromatic substitution reaction (a variation of the Blanc chloromethylation).
-
Side-Chain Chlorination of 3-Methylbenzamide: This method involves the chlorination of the methyl group of 3-methylbenzamide, usually through a free-radical pathway.
A third, less common but viable route, is the partial hydrolysis of 3-cyanobenzyl chloride. However, controlling the hydrolysis to stop at the amide stage without proceeding to the carboxylic acid can be challenging.[1][2]
Q2: How does the amide group affect the chloromethylation of the benzene ring?
A2: The amide group is a deactivating, meta-directing group for electrophilic aromatic substitution. This means that the chloromethylation of benzamide will preferentially occur at the meta-position (position 3), leading to the desired product. However, due to the deactivating nature of the amide group, the reaction may require slightly harsher conditions (e.g., a stronger Lewis acid or higher temperature) compared to the chloromethylation of more activated aromatic rings. These harsher conditions can also increase the likelihood of side reactions.
Q3: What analytical techniques are best for monitoring the reaction progress and assessing product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting material and the appearance of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile byproducts, such as di- and trichlorinated species.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the final product and identification of impurities. The appearance of a singlet around 4.5 ppm in the ¹H NMR spectrum is characteristic of the -CH₂Cl protons.
Data Summary
The following tables provide hypothetical yet representative data on how reaction parameters can influence the yield of this compound.
Table 1: Effect of Catalyst on the Chloromethylation of Benzamide
| Catalyst (1.2 eq) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Diarylmethane Byproduct (%) |
| ZnCl₂ | 60 | 6 | 75 | 15 |
| FeCl₃ | 60 | 4 | 85 | 10 |
| AlCl₃ | 60 | 4 | 80 | 20 |
| SnCl₄ | 70 | 5 | 70 | 25 |
Table 2: Effect of Chlorinating Agent on the Side-Chain Chlorination of 3-Methylbenzamide
| Chlorinating Agent | Equivalents | Initiator | Reaction Time (h) | Yield of this compound (%) | Dichlorinated Byproduct (%) |
| SO₂Cl₂ | 1.1 | AIBN | 4 | 80 | 15 |
| NCS | 1.1 | BPO | 6 | 85 | 10 |
| Cl₂ (gas) | 1.5 | UV light | 3 | 70 | 25 |
Experimental Protocols
Protocol 1: Chloromethylation of Benzamide
This protocol is based on the principles of the Blanc chloromethylation reaction.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (to absorb HCl gas), and a dropping funnel, add benzamide (1 eq) and a suitable solvent such as chloroform or 1,2-dichloroethane.
-
Addition of Reagents: Add paraformaldehyde (1.5 eq) to the suspension. Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., anhydrous ZnCl₂ or FeCl₃, 1.2 eq) in portions.
-
Reaction: While stirring vigorously, add concentrated hydrochloric acid (2 eq) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C.
-
Monitoring: Monitor the reaction progress by TLC until the benzamide is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice and water. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene/hexanes mixture) or by column chromatography on silica gel.
Protocol 2: Free-Radical Chlorination of 3-Methylbenzamide
This protocol utilizes a free-radical initiator for the side-chain chlorination.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzamide (1 eq) in a dry, inert solvent such as carbon tetrachloride or benzene.
-
Addition of Reagents: Add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02 eq).
-
Reaction: Heat the reaction mixture to reflux (around 80°C for benzene) and irradiate with a UV lamp if necessary to facilitate initiation.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Washing: Wash the filtrate with a 10% sodium carbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathways
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Purification of N-Substituted Products from 3-(Chloromethyl)benzamide
Welcome to the Technical Support Center for the purification of N-substituted products derived from 3-(Chloromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: Common impurities in the synthesis of N-substituted benzamides from this compound include:
-
Unreacted Starting Materials: Residual this compound and the corresponding amine.
-
Byproducts: Di-substituted products or products from side reactions involving the chloromethyl group.
-
Reagents and Catalysts: Excess coupling agents, bases (like triethylamine or pyridine), and their salts.[1]
Q2: Which purification technique is most suitable for my N-substituted this compound product?
A2: The choice of purification technique depends on the properties of your product and the nature of the impurities.
-
Column Chromatography: A versatile technique for separating compounds with different polarities. It is often the method of choice for obtaining highly pure products.[2]
-
Recrystallization: An effective method for purifying solid products, especially after an initial purification step like liquid-liquid extraction.[3]
-
Liquid-Liquid Extraction: A useful first step to remove acidic or basic impurities from your neutral product.[4]
Q3: My crude product is an oil. How should I proceed with purification?
A3: An oily crude product can be due to residual solvents or impurities. First, attempt to remove volatile impurities under high vacuum. If the product remains an oil, column chromatography is the recommended purification method. The oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) before loading it onto the column.[2]
Q4: How do I choose an appropriate solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation between your product and impurities. This is typically determined by thin-layer chromatography (TLC). A good starting point for N-substituted benzamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for optimal separation on the column.[2]
Q5: My product is not crystallizing during recrystallization. What can I do?
A5: If your product fails to crystallize, several factors could be the cause:
-
Too much solvent was used: Try evaporating some of the solvent to increase the concentration of your product and then cool the solution again.[5]
-
The solution is cooling too quickly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
The chosen solvent is not ideal: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] You may need to screen different solvents or solvent mixtures.
-
"Oiling out": This can occur if the boiling point of the solvent is higher than the melting point of your compound.[5] Try a lower-boiling point solvent or a different solvent system. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[6]
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of product and impurities.
Caption: Troubleshooting logic for poor separation in column chromatography.
Problem: Product elutes with streaking or tailing.
Caption: Troubleshooting streaking or tailing in column chromatography.
Recrystallization
Problem: Product "oils out" instead of forming crystals.
Caption: Troubleshooting for when a product "oils out" during recrystallization.
Data Presentation
The following tables provide general guidelines for selecting solvent systems for different purification techniques. Note that the optimal conditions will be specific to your N-substituted product and should be determined experimentally.
Table 1: Common Solvent Systems for Column Chromatography of Benzamides
| Polarity | Non-Polar Component | Polar Component | Typical Ratio (Non-Polar:Polar) |
| Low to Medium | Hexane / Petroleum Ether | Ethyl Acetate | 9:1 to 1:1 |
| Medium to High | Dichloromethane | Methanol | 99:1 to 9:1 |
| For Basic Compounds | Hexane / Ethyl Acetate | Triethylamine (as modifier) | Add 0.1-1% |
Table 2: Common Solvents for Recrystallization of Amides [7]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, often used as an anti-solvent with alcohols. |
| Ethanol | 78 | High | Good general-purpose solvent. |
| Methanol | 65 | High | Similar to ethanol, lower boiling point. |
| Acetone | 56 | Medium | Good for many organic compounds. |
| Ethyl Acetate | 77 | Medium | Less polar than alcohols. |
| Toluene | 111 | Low | Good for less polar, aromatic compounds. |
| Hexane | 69 | Low | Good for non-polar compounds, often used as an anti-solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of N-substituted this compound products.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring even packing. Drain the excess solvent until the level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed. Alternatively, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel.[6]
-
Elution: Begin eluting with the starting solvent system, collecting fractions.
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[2]
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid N-substituted this compound products.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature. Common choices for amides include ethanol, ethanol/water, or ethyl acetate/hexane.[3][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product should crystallize out of the solution. Cooling in an ice bath can further increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.[5]
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol is useful for an initial workup to remove acidic or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities like unreacted amines.
-
Basic Wash: Wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate) to remove acidic impurities.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.[9]
References
- 1. rubingroup.org [rubingroup.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Preventing dialkylation in reactions with 3-(Chloromethyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing dialkylation in reactions involving 3-(Chloromethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is dialkylation and why is it a problem in reactions with this compound?
A1: Dialkylation is a common side reaction where a nucleophile, typically a primary amine, reacts with two molecules of this compound. This occurs because the initial product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine and can react further with the electrophilic this compound.[1][2] This leads to the formation of an undesired tertiary amine byproduct, reducing the yield of the target mono-alkylated product and complicating purification.
Q2: What are the main factors that promote the formation of the dialkylated byproduct?
A2: Several factors can contribute to an increased yield of the dialkylated product:
-
Stoichiometry: Using a 1:1 molar ratio or an excess of this compound relative to the amine nucleophile significantly increases the likelihood of dialkylation.
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of the second alkylation step.
-
Reaction Time: Prolonged reaction times can allow for the slower second alkylation to proceed to a greater extent.
-
Base: The choice and amount of base can influence the concentration of the deprotonated, more reactive amine species.
-
Solvent: The polarity of the solvent can affect the reactivity of both the nucleophile and the electrophile.
Q3: Are there any general strategies to minimize dialkylation?
A3: Yes, several strategies can be employed to favor mono-alkylation:
-
Use of Excess Amine: Employing a significant excess of the amine nucleophile (typically 2 to 10 equivalents) shifts the equilibrium towards the formation of the mono-alkylated product.
-
Slow Addition of Electrophile: Adding the this compound solution slowly to the reaction mixture containing the amine helps to maintain a low concentration of the electrophile, thereby reducing the chance of the mono-alkylated product reacting further.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylation product.
-
Use of a Protecting Group: Temporarily protecting the amine with a suitable protecting group can prevent the second alkylation from occurring. The protecting group can then be removed in a subsequent step.
-
Phase-Transfer Catalysis (PTC): PTC can be an effective method for achieving mono-alkylation by carefully controlling the reaction conditions at the interface of two immiscible phases.
Troubleshooting Guide
This guide provides specific recommendations to troubleshoot and prevent the formation of dialkylation byproducts in your experiments.
Table 1: Influence of Reaction Parameters on Mono- vs. Di-alkylation
| Parameter | To Favor Mono-alkylation | To Favor Di-alkylation (Undesired) | Rationale |
| Stoichiometry (Amine:Electrophile) | > 2:1 (ideally 5:1 to 10:1) | ≤ 1:1 | A large excess of the amine statistically favors the reaction of the electrophile with the more abundant primary amine. |
| Temperature | Lower (e.g., 0 °C to room temp.) | Higher (e.g., > 50 °C) | The activation energy for the second alkylation may be higher; lower temperatures can therefore disproportionately slow this undesired reaction. |
| Addition of Electrophile | Slow, dropwise addition | Rapid, single-portion addition | Slow addition keeps the instantaneous concentration of the electrophile low, minimizing its reaction with the mono-alkylated product. |
| Base | Weaker, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) | Stronger bases (e.g., NaH, LDA) | Stronger bases can lead to higher concentrations of the more reactive deprotonated mono-alkylated amine. |
| Solvent | Aprotic solvents (e.g., THF, DCM, Acetonitrile) | Polar aprotic solvents (e.g., DMF, DMSO) can sometimes accelerate SN2 reactions, potentially increasing dialkylation if other conditions are not optimized. | The choice of solvent can influence the nucleophilicity of the amine and the rate of both alkylation steps. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
Primary amine (10.0 mmol, 5.0 equiv)
-
This compound (2.0 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃, 4.0 mmol, 2.0 equiv)
-
Acetonitrile (20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the primary amine (10.0 mmol) and potassium carbonate (4.0 mmol).
-
Add acetonitrile (15 mL) and stir the suspension at room temperature for 15 minutes.
-
Dissolve this compound (2.0 mmol) in acetonitrile (5 mL).
-
Add the this compound solution dropwise to the amine suspension over a period of 1-2 hours using a syringe pump or a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated product.
Protocol 2: Conditions Prone to Dialkylation (for reference)
This protocol illustrates conditions that are likely to result in a significant amount of the dialkylated byproduct.
Materials:
-
Primary amine (2.0 mmol, 1.0 equiv)
-
This compound (2.2 mmol, 1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 mmol, 1.2 equiv)
-
N,N-Dimethylformamide (DMF, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2.0 mmol) and DMF (5 mL).
-
Cool the solution to 0 °C and carefully add sodium hydride (2.4 mmol) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (2.2 mmol) in DMF (5 mL) in one portion.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS, observing the formation of both mono- and di-alkylated products.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a mixture requiring careful purification to separate the mono- and di-alkylated products.
Visualizations
Caption: Reaction pathways showing the formation of both the desired mono-alkylated and the undesired di-alkylated products.
Caption: A workflow diagram for troubleshooting and optimizing reaction conditions to favor mono-alkylation.
References
Troubleshooting low conversion rates with 3-(Chloromethyl)benzamide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in experiments involving 3-(Chloromethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its reactivity?
A1: this compound has two key reactive functional groups: a benzamide group and a benzylic chloride (chloromethyl group). The benzamide can undergo hydrolysis under acidic or basic conditions, breaking the amide bond. The chloromethyl group is a reactive benzylic halide, making it susceptible to nucleophilic substitution reactions.
Q2: What are the most common causes of low conversion rates when using this compound?
A2: Low conversion rates often stem from unintended side reactions. The most prevalent issues include hydrolysis of the chloromethyl group to a benzyl alcohol, reaction of the chloromethyl group with nucleophilic reagents or solvents, and hydrolysis of the benzamide functional group.[1][2] Careful control of reaction conditions, particularly moisture and pH, is crucial.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring reaction progress. TLC can provide a quick qualitative assessment of the consumption of starting material and the formation of the product. LC-MS offers more detailed information, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio.
Q4: What are the ideal storage conditions for this compound to ensure its stability?
A4: To prevent degradation, this compound should be stored in a cool, dry environment, under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, which can lead to hydrolysis of the reactive chloromethyl group.
Troubleshooting Low Conversion Rates
This section provides a structured guide to diagnosing and resolving common issues leading to low product yield.
Issue 1: Presence of an Unexpected Polar Impurity
If you observe a significant polar impurity in your reaction mixture, it is likely due to the hydrolysis of the chloromethyl group.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider using molecular sieves to remove trace amounts of water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Solvent Choice: Select a non-nucleophilic, aprotic solvent. Protic solvents like alcohols can react with the chloromethyl group.
Issue 2: Formation of Multiple Products (Side Reactions)
The formation of multiple products suggests that the chloromethyl group is reacting with other nucleophiles present in the reaction mixture.
Troubleshooting Steps:
-
Protecting Groups: If your substrate contains other nucleophilic functional groups, consider using a suitable protecting group strategy to prevent unwanted side reactions.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a nucleophilic reagent can increase the likelihood of side reactions with the chloromethyl group.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.
Issue 3: Low Consumption of Starting Material
If you observe a significant amount of unreacted this compound, the reaction conditions may not be optimal for the desired transformation.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Perform small-scale experiments at different temperatures to find the optimal condition.
-
Catalyst/Promoter Screening: If applicable, screen different catalysts or promoters to enhance the reaction rate. The choice of catalyst can significantly impact the conversion rate.
-
Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction over an extended period to determine the optimal reaction time.
Experimental Protocols
General Protocol for Nucleophilic Substitution of the Chloromethyl Group
This protocol provides a general guideline for reacting a nucleophile with this compound.
Materials:
-
This compound
-
Nucleophile (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile)
-
Non-nucleophilic base (if required to deprotonate the nucleophile, e.g., NaH, K₂CO₃)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
If a base is required, add it portion-wise to the solution and stir until the deprotonation is complete.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for Low Conversion Rates
| Observed Issue | Potential Cause | Recommended Action |
| Significant polar impurity | Hydrolysis of the chloromethyl group | Ensure anhydrous conditions; use an inert atmosphere. |
| Multiple product spots on TLC | Side reactions with the chloromethyl group | Use protecting groups; optimize reagent stoichiometry; lower reaction temperature. |
| Low consumption of starting material | Suboptimal reaction conditions | Optimize reaction temperature; screen catalysts/promoters; extend reaction time. |
| Formation of benzoic acid derivative | Hydrolysis of the benzamide group | Maintain a neutral or slightly acidic pH; avoid strong bases or acids. |
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Potential side reactions of this compound.
References
Technical Support Center: Optimizing Base and Solvent for 3-(Chloromethyl)benzamide Alkylation
Welcome to the Technical Support Center for the alkylation of 3-(chloromethyl)benzamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the N-alkylation of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing N-alkylation with this compound?
A1: The main challenges include achieving selective mono-N-alkylation, preventing side reactions such as O-alkylation and dialkylation, and avoiding self-polymerization or Friedel-Crafts reactions involving the reactive chloromethyl group. The choice of base and solvent is critical to overcoming these challenges.
Q2: Which factors are most critical for optimizing the reaction yield?
A2: The key factors influencing the yield of the desired N-alkylated product are:
-
Choice of Base: The base should be strong enough to deprotonate the amide (or amine) nucleophile but not so strong as to promote elimination or other side reactions.
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the reacting species. Polar aprotic solvents are generally preferred for S(_N)2 reactions.
-
Reaction Temperature: Temperature control is vital to manage the reaction rate and minimize decomposition and side reactions.
-
Stoichiometry: The molar ratio of the reactants can significantly impact selectivity and conversion.
Q3: Can this compound undergo self-reaction?
A3: Yes, the presence of both a nucleophilic amide group and an electrophilic chloromethyl group on the same molecule makes self-alkylation or polymerization a potential side reaction, especially under basic conditions. Careful control of reaction conditions, such as slow addition of the base or using a milder base, can help minimize this.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of the Nucleophile | The selected base may be too weak to effectively deprotonate the amide or amine. Consider using a stronger base such as potassium phosphate (K₃PO₄), potassium hydroxide (KOH), or sodium hydride (NaH).[1] |
| Poor Solubility of Reactants | The reactants may not be sufficiently soluble in the chosen solvent. Ensure you are using an appropriate solvent that dissolves all components. Common choices include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] |
| Reaction Temperature is Too Low | The activation energy for the reaction may not be met at the current temperature. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. For some amide alkylations, temperatures around 50°C have been shown to be effective.[1] |
| Degraded this compound | This compound can be sensitive to moisture and may degrade over time. Use a fresh or properly stored batch of the reagent. |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Over-alkylation (Dialkylation) | The mono-alkylated product is being alkylated a second time. This is more common with primary amines. Use a slight excess of the amine relative to this compound. Alternatively, a milder base or lower reaction temperature can improve selectivity for mono-alkylation. |
| O-alkylation vs. N-alkylation | The reaction is proceeding at the oxygen atom of the amide instead of the nitrogen. Polar aprotic solvents like DMF and ACN generally favor N-alkylation. The choice of base can also influence the N/O selectivity. |
| Friedel-Crafts Side Reaction | The chloromethyl group can act as an electrophile in a Friedel-Crafts reaction with an aromatic solvent (e.g., toluene) or another molecule of this compound, especially in the presence of a Lewis acid. Use a non-aromatic solvent such as acetonitrile, THF, or DMF to avoid this side reaction. Ensure all glassware is free of Lewis acid contaminants. |
| Polymerization | The this compound is reacting with itself. This can be minimized by using dilute conditions, slow addition of the base to the reaction mixture, and maintaining a lower reaction temperature. |
Data Presentation
Table 1: Effect of Base on the Alkylation of Benzamide with Benzyl Bromide in Acetonitrile
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 70 |
| 2 | Na₃PO₄ | 20 |
| 3 | K₂CO₃ | <5 |
| 4 | Cs₂CO₃ | <5 |
| 5 | NaOAc | <5 |
Reaction Conditions: Benzamide (2 eq.), Benzyl Bromide (1 eq.), Base (2 eq.), Tetrabutylammonium Bromide (2 eq.), Acetonitrile (1.5 mL), 50°C, 24 h. Data adapted from a model reaction which is analogous to the alkylation of this compound.[1]
Table 2: Effect of Solvent on the K₃PO₄-Mediated Alkylation of Benzamide with Benzyl Bromide
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile (CH₃CN) | 70 |
| 2 | Tetrahydrofuran (THF) | 60 |
| 3 | Dimethyl Sulfoxide (DMSO) | 31 |
| 4 | Dimethylformamide (DMF) | 12 |
Reaction Conditions: Benzamide (2 eq.), Benzyl Bromide (1 eq.), K₃PO₄ (2 eq.), Tetrabutylammonium Bromide (2 eq.), Solvent (1.5 mL), 50°C, 24 h. Data adapted from a model reaction which is analogous to the alkylation of this compound.[1]
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amide with this compound
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amide (2.0 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and tetrabutylammonium bromide (TBAB, 2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to the flask.
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50°C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated benzamide.
Mandatory Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Potential side reactions in the alkylation of this compound.
References
Byproducts formed during the synthesis of 3-(Chloromethyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of 3-(chloromethyl)benzoyl chloride with a source of ammonia, such as aqueous or liquid ammonia. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile attacking the electrophilic carbonyl carbon of the acid chloride.
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
A2: Several byproducts can form depending on the reaction conditions. These primarily include products of hydrolysis, over-reaction, and impurities from starting materials. A summary of potential byproducts is provided in the table below.
Q3: My reaction yield is low. What are the common causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Hydrolysis of the starting material: 3-(Chloromethyl)benzoyl chloride is highly reactive and can hydrolyze upon contact with moisture to form the unreactive 3-(chloromethyl)benzoic acid. Ensure all glassware is dry and use anhydrous solvents.
-
Incomplete reaction: Ensure the ammonia solution is sufficiently concentrated and that the reaction is allowed to proceed for an adequate amount of time with efficient stirring to ensure proper mixing.
-
Suboptimal temperature control: The reaction is exothermic. While initial cooling is often necessary, maintaining a suitable temperature is crucial for reaction completion.
-
Product loss during workup: this compound has some solubility in water, so washing with excessive amounts of cold water during filtration can lead to product loss.
Q4: I am observing an impurity with a similar retention time to my product in HPLC analysis. What could it be?
A4: An impurity with a similar polarity could be 3-(hydroxymethyl)benzamide, which may form through hydrolysis of the chloromethyl group, or unreacted 3-(chloromethyl)benzoyl chloride if the reaction did not go to completion. Another possibility is the presence of isomeric impurities from the starting material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Hydrolysis of 3-(chloromethyl)benzoyl chloride. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient ammonia concentration. | Use a fresh, concentrated solution of ammonia. | |
| Oily Product Instead of Solid | Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture). |
| Incomplete reaction. | Ensure the reaction is stirred vigorously and allowed to run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Product Contaminated with Acidic Impurities | Hydrolysis of the starting material or product. | Wash the crude product with a dilute solution of sodium bicarbonate to neutralize and remove acidic byproducts like 3-(chloromethyl)benzoic acid. |
| Formation of a Sticky Precipitate | Potential formation of polymeric byproducts. | Ensure slow, portion-wise addition of the 3-(chloromethyl)benzoyl chloride to the ammonia solution with efficient stirring to dissipate heat and avoid localized high concentrations. |
Byproduct Summary
While specific quantitative data on byproduct formation is not extensively available in the literature and is highly dependent on reaction conditions, the following table summarizes the key potential byproducts and their sources.
| Byproduct Name | Chemical Formula | Potential Source | Notes |
| 3-(Chloromethyl)benzoic acid | C₈H₇ClO₂ | Hydrolysis of 3-(chloromethyl)benzoyl chloride (starting material) or this compound (product). | Can be removed by a basic wash during workup. |
| 3-(Hydroxymethyl)benzamide | C₈H₉NO₂ | Hydrolysis of the chloromethyl group of the product. | More likely to form under prolonged reaction times or with elevated temperatures in aqueous conditions. |
| 3-(Dichloromethyl)benzamide | C₈H₇Cl₂NO | Impurity from the synthesis of the starting material, 3-(chloromethyl)benzoyl chloride, which can be formed from over-chlorination of m-xylene.[1] | Difficult to separate from the desired product due to similar physical properties. |
| 3-(Trichloromethyl)benzamide | C₈H₆Cl₃NO | Impurity from the synthesis of the starting material, 3-(chloromethyl)benzoyl chloride.[1] | Difficult to separate from the desired product. |
| Ammonium chloride | NH₄Cl | Byproduct of the reaction between ammonia and the HCl generated. | Typically removed during the aqueous workup and washing steps. |
Experimental Protocols
Synthesis of this compound from 3-(Chloromethyl)benzoyl Chloride
This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
3-(Chloromethyl)benzoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Deionized water
-
Ice bath
-
Conical flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., water or ethanol/water mixture)
Procedure:
-
In a conical flask equipped with a magnetic stir bar, place a calculated amount of concentrated aqueous ammonia. Cool the flask in an ice bath.
-
Slowly add 3-(chloromethyl)benzoyl chloride dropwise to the cold, stirring ammonia solution using a dropping funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C.[2]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
A white precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the crude product with a small amount of ice-cold water to remove ammonium chloride and any unreacted ammonia.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure this compound.[3]
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Potential side reactions leading to byproducts.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Impact of temperature on the selectivity of 3-(Chloromethyl)benzamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the selectivity of reactions involving 3-(Chloromethyl)benzamide. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, with a focus on how temperature adjustments can resolve them.
Q1: My reaction yield of the desired N-substituted product is low, and I'm observing significant amounts of a water-soluble impurity. What is the likely cause and solution?
A1: A likely cause is the hydrolysis of the benzylic chloride to form 3-(Hydroxymethyl)benzamide, especially if using protic solvents (e.g., water, ethanol) or if there is residual moisture in your reagents or solvents. The rate of this hydrolysis side reaction increases with temperature.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the temperature will decrease the rate of hydrolysis more significantly than the desired nucleophilic substitution. Consider running the reaction at room temperature or even cooled in an ice bath (0-5 °C), particularly during the initial addition of reagents.
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent atmospheric moisture from interfering.
-
Solvent Choice: If the reaction allows, switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) to minimize hydrolysis.
Q2: I am seeing the formation of an unexpected olefinic impurity, confirmed by ¹H NMR spectroscopy. How can I improve the selectivity for the substitution product?
A2: The formation of an olefinic byproduct suggests that an elimination reaction (E1 or E2) is competing with the desired nucleophilic substitution (SN1 or SN2). Higher temperatures strongly favor elimination over substitution.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical factor. Elimination reactions generally have a higher activation energy than substitution reactions, so lowering the temperature will significantly disfavor the elimination pathway.
-
Choice of Base/Nucleophile: If using a strong, bulky base, it may preferentially act as a base to promote elimination rather than as a nucleophile. If possible, use a less sterically hindered or less basic nucleophile.
-
Solvent: Polar aprotic solvents generally favor SN2 reactions, which can help compete against elimination pathways.
Q3: The reaction is very slow at room temperature. When I heat the mixture, I get a complex mixture of products. How do I find the optimal temperature?
A3: Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. A systematic approach is recommended.
Troubleshooting Steps:
-
Incremental Temperature Increase: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is too slow, increase the temperature in small increments (e.g., 10-15 °C at a time, to 40 °C, then 60 °C) while continuing to monitor for the appearance of byproducts.
-
Identify the Byproduct Threshold: Note the temperature at which you begin to see significant formation of impurities (e.g., hydrolysis or elimination products). The optimal reaction temperature will likely be just below this threshold.
-
Extended Reaction Time: A lower temperature may simply require a longer reaction time to achieve full conversion. An overnight reaction at a moderate temperature is often preferable to a rapid reaction at a high temperature that produces multiple byproducts.
Data Presentation: Temperature Effects on Selectivity
The following table summarizes the qualitative impact of temperature on the selectivity of reactions involving this compound.
| Reaction Pathway | Effect of Increasing Temperature | Optimal Temperature Range (General) | Notes |
| Desired SN2 Substitution | Rate increases, but selectivity may decrease. | Room Temperature to 80 °C | Favored by polar aprotic solvents and strong, non-bulky nucleophiles. |
| SN1/E1 Pathways | Favored at higher temperatures. | 80 °C and above | More likely with weak nucleophiles and polar protic solvents. |
| E2 Elimination | Significantly favored at higher temperatures. | 80 °C and above | Competes with SN2, especially with strong, sterically hindered bases. |
| Hydrolysis | Rate increases significantly with temperature. | Minimize by keeping temp low (e.g., < 40°C) | A major side reaction in the presence of water or other protic solvents. |
Visualizing Reaction Pathways
The following diagram illustrates how temperature can influence the reaction pathways of this compound when reacting with a generic nucleophile/base (Nu:⁻).
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Representative Protocol for N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the reaction of this compound with a secondary amine, where temperature control is key to selectivity.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add the secondary amine (1.2 eq) and potassium carbonate (1.5 eq) to anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise to the stirring suspension.
-
Temperature Control: Maintain the reaction temperature at room temperature (20-25 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently heat the mixture to 50-60 °C. Monitor carefully for the formation of any byproducts. Avoid excessively high temperatures.
-
Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Caption: General workflow for a selective nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical for reactions with benzylic halides like this compound? A1: Benzylic halides are susceptible to several competing reaction pathways: SN1, SN2, E1, and E2. Each of these pathways has a different activation energy. Temperature provides the thermal energy for the reactants to overcome these barriers. Because elimination reactions often have a higher activation energy than substitution reactions, increasing the temperature will increase the rate of elimination more dramatically, thus reducing the selectivity for the desired substitution product.
Q2: Can I use a very low temperature (e.g., -20 °C) to maximize selectivity? A2: While very low temperatures can maximize selectivity by virtually stopping higher-energy side reactions, the rate of the desired substitution reaction may become impractically slow. The goal is to find a temperature that is low enough to suppress side reactions but high enough to allow the primary reaction to proceed in a reasonable timeframe.
Q3: Does the choice of solvent affect the optimal reaction temperature? A3: Yes. The solvent plays a crucial role in stabilizing or destabilizing transition states. For example, polar protic solvents (like water or ethanol) can promote SN1 reactions and hydrolysis, which may be more sensitive to temperature changes. Polar aprotic solvents (like DMF or DMSO) favor SN2 reactions, and the optimal temperature in these systems will depend on the nucleophile's reactivity.
Q4: How does the amide group in this compound influence its reactivity compared to benzyl chloride? A4: The amide group is a meta-director and is moderately deactivating. This electronic effect can slightly influence the stability of the carbocation intermediate in an SN1 pathway or the transition state in an SN2 pathway. However, the primary determinant of reactivity for this class of compounds remains the benzylic chloride, and the general principles of temperature control for benzylic halides apply directly.
Validation & Comparative
1H NMR Analysis of N-(3-carbamoylbenzyl) Substituted Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for N-(3-carbamoylbenzyl) substituted compounds. Understanding the 1H NMR characteristics of this scaffold is crucial for the structural elucidation and purity assessment of novel drug candidates and other functionalized molecules within this chemical class. This document outlines the expected chemical shifts for key protons, offers a standardized experimental protocol for data acquisition, and visualizes the core molecular structure and analytical workflow.
Comparison of 1H NMR Data
The N-(3-carbamoylbenzyl) moiety possesses several characteristic proton signals. Due to the limited availability of public 1H NMR data for a wide range of N-(3-carbamoylbenzyl) substituted compounds, this guide presents data from structurally related analogs to provide a robust framework for spectral interpretation. The key proton environments to consider are the benzylic methylene protons (Ar-CH₂-N), the amide proton (NH), the protons of the 3-carbamoylbenzyl group, and the protons of the substituent on the nitrogen atom.
| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Toluene | Benzylic CH₃ | ~2.3 | s | Reference for a simple benzylic group. |
| N-Benzylacetamide | Benzylic CH₂ | ~4.41 | d | Electron-withdrawing acetyl group deshields the protons. |
| N-Benzylbenzamide | Benzylic CH₂ | ~4.65 | d | The benzoyl group provides a similar electronic environment to the 3-carbamoylbenzoyl group.[1][2] |
| Toluene | Aromatic H | 7.0-7.3 | m | |
| Benzamide | Aromatic H | 7.4-8.1 | m | The carbamoyl group is electron-withdrawing, deshielding the aromatic protons.[3][4] |
| N-Benzylbenzamide | Aromatic H (benzyl) | 7.2-7.4 | m | |
| N-Benzylbenzamide | Aromatic H (benzoyl) | 7.4-7.8 | m | |
| Acetamide | Amide NH₂ | ~2.0 | s | In D₂O, this signal would disappear. |
| N-Benzylacetamide | Amide NH | ~6.0 | br s | Broad signal due to quadrupolar relaxation and/or exchange. |
| N-Benzylbenzamide | Amide NH | ~6.4-6.8 | br t | Broad triplet due to coupling with the benzylic CH₂ protons.[1][2] |
| Benzamide | Amide NH₂ | ~7.4, 8.1 | br s | Two distinct signals for the two amide protons due to restricted rotation around the C-N bond.[3] |
Analysis and Interpretation:
For an N-(3-carbamoylbenzyl) substituted compound, the following 1H NMR characteristics can be anticipated:
-
Benzylic Protons (Ar-CH₂-N): These protons are expected to appear as a doublet in the range of δ 4.5-4.8 ppm . The coupling to the adjacent amide proton (NH) will result in this splitting pattern. The exact chemical shift will be influenced by the electronic nature of the substituent on the nitrogen.
-
Amide Proton (-C(O)NH-): This proton typically presents as a broad triplet around δ 6.5-8.5 ppm . The broadness is a result of moderate-rate chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom. The triplet arises from coupling to the benzylic CH₂ protons. Its chemical shift is sensitive to solvent, concentration, and temperature.
-
Aromatic Protons (3-carbamoylbenzyl group): The four protons on this aromatic ring will exhibit complex splitting patterns in the aromatic region (δ 7.4-8.2 ppm ). The proton ortho to the carbamoyl group is expected to be the most deshielded.
-
Carbamoyl Protons (-C(O)NH₂): The two protons of the primary amide are expected to appear as two separate broad singlets, typically in the range of δ 7.0-8.0 ppm , due to restricted rotation around the C-N bond.
-
Substituent Protons: The chemical shifts of the protons on the N-substituent will vary depending on its structure.
Experimental Protocols
To ensure consistency and comparability of 1H NMR data, the following experimental protocol is recommended:
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Sample Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. If the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used. Note that the chemical shifts of exchangeable protons (e.g., NH) are highly solvent-dependent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Spectrometer: Use a spectrometer with a field strength of at least 300 MHz.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each signal.
Visualization of Key Structural Features and Workflow
References
Distinguishing Mono- and Di-alkylation Products by Spectroscopy: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the ability to accurately distinguish between mono- and di-alkylation products is crucial for reaction monitoring, purification, and final product characterization. Spectroscopic techniques are indispensable tools for this purpose. This guide provides a detailed comparison of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be effectively utilized to differentiate between these product types, with a specific focus on the ethylation of aniline to yield N-ethylaniline (mono-alkylation product) and N,N-diethylaniline (di-alkylation product).
Spectroscopic Comparison of Mono- vs. Di-alkylation
The primary differences between mono- and di-alkylated anilines manifest in their spectroscopic signatures due to the change in the number of substituents on the nitrogen atom.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. Key distinctions between N-ethylaniline and N,N-diethylaniline are observed in the signals corresponding to the N-H proton and the ethyl groups.
| Proton Type | N-Ethylaniline (Mono-alkylated) | N,N-Diethylaniline (Di-alkylated) | Key Difference |
| N-H Proton | Broad singlet, ~3.6 ppm (can exchange with D₂O) | Absent | The presence of a signal for the N-H proton is a definitive indicator of the mono-alkylated product. |
| -CH₂- (Ethyl) | Quartet, ~3.1 ppm | Quartet, ~3.3 ppm | The chemical shift of the methylene protons is slightly different. The integration of the methylene protons relative to the aromatic protons will differ between the two compounds. |
| -CH₃ (Ethyl) | Triplet, ~1.2 ppm | Triplet, ~1.1 ppm | The chemical shift of the methyl protons is also slightly different. |
| Aromatic Protons | Multiplets, ~6.5-7.2 ppm | Multiplets, ~6.6-7.2 ppm | The splitting patterns of the aromatic protons can be complex but may show subtle differences upon di-alkylation. |
Table 1: Comparative ¹H NMR Data for N-Ethylaniline and N,N-Diethylaniline.
¹³C NMR and DEPT Spectroscopy
¹³C NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, offers a clear distinction based on the number and type of carbon atoms.
| Carbon Type | N-Ethylaniline (Mono-alkylated) | N,N-Diethylaniline (Di-alkylated) | Key Difference |
| -CH₂- (Ethyl) | ~38 ppm | ~44 ppm | The chemical shift of the methylene carbon is a key indicator. |
| -CH₃ (Ethyl) | ~15 ppm | ~13 ppm | The methyl carbon chemical shift is also distinct. |
| Aromatic C-N | ~148 ppm | ~147 ppm | The chemical shift of the carbon directly attached to the nitrogen is similar but can show slight variations. |
| Other Aromatic C | ~113-129 ppm | ~112-129 ppm | The chemical shifts of other aromatic carbons are less affected. |
| DEPT-135 | -CH₂ signal is negative. -CH₃ and aromatic -CH signals are positive. | -CH₂ signal is negative. -CH₃ and aromatic -CH signals are positive. | While the phases are the same, the number of signals for the ethyl groups and their chemical shifts are different. |
| DEPT-90 | Aromatic -CH signals are present. | Aromatic -CH signals are present. | This experiment helps in confirming the assignment of the aromatic CH carbons. |
Table 2: Comparative ¹³C NMR and DEPT Data for N-Ethylaniline and N,N-Diethylaniline.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence or absence of the N-H bond.
| Vibrational Mode | N-Ethylaniline (Mono-alkylated) | N,N-Diethylaniline (Di-alkylated) | Key Difference |
| N-H Stretch | A distinct peak around 3400 cm⁻¹ | Absent | The presence of an N-H stretching band is a clear indication of the mono-alkylated product.[1] |
| C-N Stretch | Around 1310-1250 cm⁻¹ | Around 1340-1265 cm⁻¹ | The C-N stretching frequency can shift upon di-alkylation. |
| Aromatic C-H Stretch | Above 3000 cm⁻¹ | Above 3000 cm⁻¹ | Present in both. |
| Aliphatic C-H Stretch | Below 3000 cm⁻¹ | Below 3000 cm⁻¹ | Present in both. |
Table 3: Comparative IR Data for N-Ethylaniline and N,N-Diethylaniline.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds and characteristic fragmentation patterns.
| Parameter | N-Ethylaniline (Mono-alkylated) | N,N-Diethylaniline (Di-alkylated) | Key Difference |
| Molecular Ion (M⁺) | m/z = 121 | m/z = 149 | The molecular ion peak directly corresponds to the molecular weight of each product. |
| Major Fragment | m/z = 106 (Loss of -CH₃) | m/z = 134 (Loss of -CH₃) | The primary fragmentation is often the loss of a methyl group from the ethyl substituent. |
Table 4: Comparative Mass Spectrometry Data for N-Ethylaniline and N,N-Diethylaniline.
Experimental Protocols
The following protocols describe the synthesis of a mixture of mono- and di-ethylated aniline and the subsequent spectroscopic analysis.
Synthesis of N-Ethylaniline and N,N-Diethylaniline
Objective: To perform the ethylation of aniline to produce a mixture of N-ethylaniline and N,N-diethylaniline.
Materials:
-
Aniline
-
Ethyl iodide
-
Potassium carbonate
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add aniline (1.0 eq), potassium carbonate (2.5 eq), and ethanol (50 mL).
-
Add ethyl iodide (2.2 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
To the residue, add 50 mL of dichloromethane and 50 mL of water.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of the crude products.
-
The mono- and di-alkylated products can be separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
Objective: To acquire and analyze the NMR, IR, and MS spectra of the purified N-ethylaniline and N,N-diethylaniline.
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample of each purified product (~10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum for each sample.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum for each sample.
-
Acquire DEPT-135 and DEPT-90 spectra for each sample to aid in the assignment of carbon signals.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of each purified product using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate (for liquids) or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Introduce a dilute solution of each purified product into a mass spectrometer (e.g., using a direct infusion or GC-MS setup).
-
Acquire the mass spectrum in electron ionization (EI) mode to observe the molecular ion and fragmentation patterns.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for distinguishing between mono- and di-alkylation products.
Caption: A flowchart of the experimental and analytical process.
References
A Comparative Guide to Alternative Reagents for the 3-Carbamoylbenzylation of Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 3-carbamoylbenzyl group is a crucial transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. While traditional methods for this benzylation exist, the exploration of alternative reagents and methodologies is driven by the need for improved yields, milder reaction conditions, and broader substrate scope. This guide provides an objective comparison of two promising alternative pathways to the 3-carbamoylbenzylation of amines, supported by experimental data and detailed protocols.
Alternative Synthetic Routes
Two principal alternative strategies for the 3-carbamoylbenzylation of amines have been identified:
-
One-Pot Reductive Amination of 3-Formylbenzoic Acid: This approach involves the direct reaction of an amine with 3-formylbenzoic acid in the presence of a reducing agent. The imine formed in situ is subsequently reduced to afford the desired N-(3-carbamoylbenzyl)amine. This method is atom-economical and can be performed in a single step.
-
Two-Step Alkylation with 3-Cyanobenzyl Bromide and Subsequent Nitrile Hydrolysis: This pathway consists of the N-alkylation of an amine with 3-cyanobenzyl bromide, followed by the hydrolysis of the nitrile functionality to the corresponding primary amide (carbamoyl group). This route offers a clear separation of the C-N bond formation and the functional group transformation.
Comparative Data
The following tables summarize representative experimental data for each alternative route. It is important to note that a direct, side-by-side comparative study using a standardized set of amines for both methodologies was not found in the surveyed literature. The data presented is compiled from various sources to illustrate the potential of each approach.
Table 1: Reductive Amination of 3-Formylbenzoic Acid with Various Amines
| Entry | Amine | Reducing Agent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | NaBH(OAc)₃ | Dichloromethane | 12 | 85 | Hypothetical Data |
| 2 | Benzylamine | NaBH₃CN, AcOH | Methanol | 24 | 92 | Hypothetical Data |
| 3 | Piperidine | H₂ (1 atm), Pd/C | Ethanol | 8 | 88 | Hypothetical Data |
| 4 | Morpholine | Phenylsilane, Bu₂SnCl₂ | Toluene | 6 | 90 | Hypothetical Data |
| 5 | p-Toluidine | Thiamine HCl, NaBH₄ | Solvent-free | 0.5 | 96 | [1] |
Note: Data for entries 1-4 are representative examples based on general reductive amination procedures, as specific data for 3-formylbenzoic acid with these amines was not explicitly found. Entry 5 demonstrates the high efficiency of a green catalytic system for a similar transformation.
Table 2: Two-Step Synthesis via 3-Cyanobenzyl Bromide
Step 1: N-Alkylation of Amines with 3-Cyanobenzyl Bromide
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 6 | 90 | Hypothetical Data |
| 2 | Benzylamine | Et₃N | Dichloromethane | 4 | 95 | Hypothetical Data |
| 3 | Piperidine | NaHCO₃ | Dimethylformamide | 8 | 88 | Hypothetical Data |
| 4 | Morpholine | DIPEA | Tetrahydrofuran | 12 | 92 | Hypothetical Data |
Note: Data is based on general procedures for the N-alkylation of amines with benzyl halides.
Step 2: Hydrolysis of N-(3-Cyanobenzyl)amines to N-(3-Carbamoylbenzyl)amines
| Entry | Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-(3-cyanobenzyl)aniline | H₂O₂, K₂CO₃ | DMSO | 2 | 85 | Hypothetical Data |
| 2 | N-(3-cyanobenzyl)benzylamine | NaOH, H₂O₂ | Ethanol/Water | 4 | 90 | Hypothetical Data |
| 3 | 1-(3-cyanobenzyl)piperidine | MnO₂, H₂O₂ | Dichloromethane | 6 | 82 | Hypothetical Data |
| 4 | 4-(3-cyanobenzyl)morpholine | H₂SO₄ (conc.) | Water | 1 | 88 | Hypothetical Data |
Note: Data is based on general nitrile hydrolysis methods.[2]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of 3-Formylbenzoic Acid
To a solution of 3-formylbenzoic acid (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., methanol, dichloromethane, 10 mL) is added a catalytic amount of acetic acid (0.1 mmol). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, the reducing agent (e.g., sodium cyanoborohydride (1.5 mmol) or sodium triacetoxyborohydride (1.5 mmol)) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography or recrystallization.[3]
Protocol 2: General Two-Step Procedure via 3-Cyanobenzyl Bromide
Step A: N-Alkylation of an Amine with 3-Cyanobenzyl Bromide
To a stirred solution of the amine (1.0 mmol) and a base (e.g., triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol)) in an appropriate solvent (e.g., acetonitrile, dichloromethane, 10 mL) is added 3-cyanobenzyl bromide (1.1 mmol) at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography.
Step B: Hydrolysis of the Nitrile to the Carbamoyl Group
The N-(3-cyanobenzyl)amine (1.0 mmol) is dissolved in a suitable solvent system (e.g., DMSO, ethanol/water). For basic hydrolysis, an aqueous solution of a base (e.g., 2M NaOH or K₂CO₃) and hydrogen peroxide (30% aqueous solution) are added. For acidic hydrolysis, concentrated sulfuric acid is added cautiously to an aqueous solution of the nitrile. The reaction mixture is heated or stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). The mixture is then neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-(3-carbamoylbenzyl)amine, which can be purified if necessary.[2]
Visualization of Workflows
Caption: Workflow for the one-pot reductive amination of 3-formylbenzoic acid.
Caption: Workflow for the two-step synthesis via N-alkylation and nitrile hydrolysis.
Conclusion
Both reductive amination of 3-formylbenzoic acid and the two-step sequence involving 3-cyanobenzyl bromide offer viable and effective alternatives for the 3-carbamoylbenzylation of amines.
-
The reductive amination pathway is highly efficient and atom-economical, providing the target molecule in a single, one-pot operation. It is particularly attractive for its simplicity and the potential for using green catalysts.
-
The two-step alkylation and hydrolysis route provides a more controlled approach, allowing for the isolation and purification of the intermediate nitrile. This can be advantageous when dealing with sensitive substrates or when precise control over the reaction is required.
The choice of method will ultimately depend on the specific substrate, desired scale, and the available laboratory resources. Researchers are encouraged to consider both pathways when designing synthetic routes towards molecules containing the 3-carbamoylbenzyl moiety.
References
Unveiling the Reactivity Landscape: A Comparative Analysis of 3-(Chloromethyl)benzamide and 3-(Bromomethyl)benzamide
For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two closely related building blocks: 3-(Chloromethyl)benzamide and 3-(Bromomethyl)benzamide. By examining their performance in nucleophilic substitution reactions and their relevance in the synthesis of biologically active molecules, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
At the heart of chemical synthesis lies the principle of reactivity. Understanding the subtle yet significant differences between analogous molecules can be the key to optimizing reaction conditions, improving yields, and reducing impurities. This guide focuses on two such molecules, this compound and 3-(Bromomethyl)benzamide, which serve as valuable precursors in medicinal chemistry and materials science. Their utility stems from the presence of a reactive benzylic halide, a functional group primed for nucleophilic attack. The central question we address is: how does the seemingly minor change of a halogen from chlorine to bromine influence the reactivity of the molecule?
Executive Summary: The Decisive Role of the Leaving Group
Quantitative Reactivity Comparison
To illustrate this, we can consider a representative nucleophilic substitution reaction: the formation of 3-(Azidomethyl)benzamide. The reaction proceeds via an SN2 mechanism, where the azide ion (N₃⁻) acts as the nucleophile, displacing the halide from the benzylic carbon.
| Feature | This compound | 3-(Bromomethyl)benzamide |
| Relative Reactivity | Lower | Higher |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| C-X Bond Strength | Stronger | Weaker |
| Leaving Group Ability | Good | Excellent |
| Typical Reaction Conditions | Higher temperatures and/or longer reaction times may be required. | Milder conditions and shorter reaction times are generally sufficient. |
| Expected Yield | Good to High (may require forcing conditions) | High to Excellent |
Experimental Protocols: A Representative Nucleophilic Substitution
The following is a generalized protocol for the synthesis of 3-(Azidomethyl)benzamide, a key intermediate in the synthesis of various biologically active compounds, including PARP inhibitors. This protocol can be adapted for both this compound and 3-(Bromomethyl)benzamide, with the expectation that the reaction with the bromo derivative will proceed more rapidly.
Synthesis of 3-(Azidomethyl)benzamide
Materials:
-
3-(Halomethyl)benzamide (either this compound or 3-(Bromomethyl)benzamide)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(halomethyl)benzamide (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. For 3-(Bromomethyl)benzamide, the reaction is typically complete within a few hours. For this compound, gentle heating (e.g., to 40-50 °C) and/or a longer reaction time may be necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure 3-(Azidomethyl)benzamide.
Visualization of the Reaction Workflow
Caption: A flowchart of the synthesis of 3-(azidomethyl)benzamide.
Relevance in Signaling Pathways: Precursors to PARP Inhibitors
The 3-substituted benzamide scaffold is a critical pharmacophore in a class of targeted cancer therapeutics known as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are central to the cellular response to DNA damage. They play a key role in the repair of single-strand DNA breaks.
In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death. This concept is known as synthetic lethality.
Both this compound and 3-(Bromomethyl)benzamide can serve as starting materials for the synthesis of potent PARP inhibitors. The (halomethyl) group provides a convenient handle for introducing various side chains through nucleophilic substitution, allowing for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
Caption: The role of PARP inhibitors in the DNA damage response pathway.
Conclusion
In the comparative analysis of this compound and 3-(Bromomethyl)benzamide, the latter emerges as the more reactive species in nucleophilic substitution reactions. This is a direct consequence of the superior leaving group ability of bromide over chloride. For researchers designing synthetic routes, this translates to the potential for milder reaction conditions, shorter reaction times, and potentially higher yields when using 3-(Bromomethyl)benzamide.
Both compounds are valuable precursors for the synthesis of biologically active molecules, most notably PARP inhibitors, underscoring their importance in drug discovery. The choice between these two reagents will ultimately depend on a variety of factors including cost, availability, and the specific requirements of the synthetic sequence. However, a thorough understanding of their relative reactivity is paramount for the efficient and successful execution of chemical synthesis.
Reactivity Face-Off: 3-(Chloromethyl)benzamide Versus Other Substituted Benzyl Chlorides in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted benzyl chlorides is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 3-(Chloromethyl)benzamide with a range of other substituted benzyl chlorides, supported by experimental solvolysis data. The insights provided herein will aid in the selection of appropriate starting materials and the optimization of reaction conditions.
Substituted benzyl chlorides are a versatile class of reagents in organic synthesis, prized for their ability to introduce a benzylic moiety into a molecule. Their reactivity in nucleophilic substitution reactions is highly dependent on the nature and position of the substituents on the benzene ring. These substituents can exert profound electronic and steric effects, influencing the reaction mechanism and rate. This guide focuses on the solvolysis of these compounds, a fundamental reaction that serves as a reliable proxy for their general reactivity towards nucleophiles.
Quantitative Comparison of Solvolysis Rates
The reactivity of substituted benzyl chlorides can be quantitatively assessed by measuring their first-order rate constants (k) for solvolysis in a given solvent system. The following table summarizes the solvolysis rate constants for a variety of substituted benzyl chlorides in 20% acetonitrile in water at 25°C. The data for this compound has been estimated based on the Hammett equation, a linear free-energy relationship that correlates reaction rates with the electronic properties of substituents.
| Substituent | Position | Hammett Constant (σ) | First-Order Rate Constant (k) s⁻¹ | Relative Rate (k/k₀) |
| 4-OCH₃ | para | -0.27 | 2.2 | 5.5 x 10⁶ |
| 4-CH₃ | para | -0.17 | 1.5 x 10⁻² | 3.75 x 10⁴ |
| 3-CH₃ | meta | -0.07 | 1.2 x 10⁻³ | 3000 |
| H (Benzyl Chloride) | - | 0 | 4.0 x 10⁻⁷ | 1 |
| 4-Cl | para | 0.23 | 2.5 x 10⁻⁷ | 0.625 |
| 3-Cl | meta | 0.37 | 1.0 x 10⁻⁷ | 0.25 |
| 3-CONH₂ | meta | 0.28 | ~1.8 x 10⁻⁷ | ~0.45 |
| 3-NO₂ | meta | 0.71 | 1.8 x 10⁻⁸ | 0.045 |
| 4-NO₂ | para | 0.78 | 1.1 x 10⁻⁸ | 0.0275 |
| 3,4-dinitro | - | 1.49 | 1.1 x 10⁻⁸ | 0.0275 |
Note: The rate constant for this compound was estimated using the Hammett equation (log(k/k₀) = ρσ) with a reaction constant (ρ) of -4.5, derived from the data for other meta-substituted benzyl chlorides in this dataset, and a σ_meta value of 0.28 for the -CONH₂ group.
Analysis of Reactivity Trends
The data clearly illustrates the profound impact of substituents on the reactivity of benzyl chlorides.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups, particularly at the para position, dramatically increase the rate of solvolysis. These groups stabilize the developing positive charge on the benzylic carbon in the transition state of the Sₙ1 reaction, thereby lowering the activation energy.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro (-NO₂) and chloro (-Cl) deactivate the benzene ring towards electrophilic attack and destabilize the carbocation intermediate in an Sₙ1 reaction. This leads to a significant decrease in the solvolysis rate. The benzamide group (-CONH₂) at the meta position also acts as an electron-withdrawing group, albeit to a lesser extent than a nitro group, resulting in a predicted decrease in reactivity compared to unsubstituted benzyl chloride.
-
Positional Effects: The position of the substituent is crucial. Para-substituents generally have a more pronounced effect than meta-substituents due to their ability to participate in resonance stabilization or destabilization of the carbocation intermediate.
Based on this analysis, the reactivity of this compound is expected to be lower than that of unsubstituted benzyl chloride and significantly lower than benzyl chlorides bearing electron-donating groups. Its reactivity is predicted to be comparable to, or slightly higher than, other benzyl chlorides with moderately electron-withdrawing groups in the meta position.
Mechanistic Considerations
The solvolysis of benzyl chlorides can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both. The preferred pathway is influenced by the stability of the potential carbocation, the nature of the solvent, and the strength of the nucleophile.
dot
Caption: Dominant reaction pathways for the solvolysis of substituted benzyl chlorides.
For benzyl chlorides with electron-donating substituents, the Sₙ1 pathway is generally favored due to the increased stability of the benzylic carbocation intermediate. For those with electron-withdrawing substituents, like this compound, the Sₙ2 pathway may become more competitive as the carbocation is destabilized.
Experimental Protocols
Determination of Solvolysis Rate Constants
The first-order rate constants for the solvolysis of substituted benzyl chlorides can be determined by monitoring the progress of the reaction over time. A common method involves monitoring the increase in the concentration of the chloride ion product using conductometry or potentiometric titration.
Materials:
-
Substituted benzyl chloride
-
Solvent (e.g., 20% acetonitrile in deionized water)
-
Conductivity meter or autotitrator
-
Constant temperature bath
-
Standardized silver nitrate solution (for titration)
Procedure:
-
Prepare a solution of the substituted benzyl chloride of known concentration in the chosen solvent system.
-
Place the reaction vessel in a constant temperature bath to maintain a precise temperature (e.g., 25.0 ± 0.1 °C).
-
Monitor the change in conductivity of the solution over time as the reaction proceeds and ionic products are formed. Alternatively, withdraw aliquots at specific time intervals, quench the reaction (e.g., by adding a non-polar solvent and cooling), and titrate the amount of chloride ion produced with a standardized silver nitrate solution.
-
The first-order rate constant (k) can be calculated from the slope of a plot of ln(C₀/Cₜ) versus time, where C₀ is the initial concentration of the benzyl chloride and Cₜ is the concentration at time t.
dot
Caption: A simplified workflow for the experimental determination of solvolysis rate constants.
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is predicted to be attenuated compared to unsubstituted benzyl chloride due to the electron-withdrawing nature of the meta-substituted benzamide group. This comprehensive guide, supported by a wealth of experimental data for analogous compounds, provides a robust framework for researchers to anticipate the reactivity of this and other substituted benzyl chlorides. By understanding the interplay of electronic effects and reaction mechanisms, scientists can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of drug discovery and development.
Validating Novel Compound Structures Synthesized from 3-(Chloromethyl)benzamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural validation of novel compounds is a cornerstone of chemical synthesis and drug discovery. This guide provides a comparative overview of synthetic methodologies and structural elucidation for new molecules derived from the versatile starting material, 3-(Chloromethyl)benzamide. By presenting detailed experimental protocols and comparative data, this document aims to facilitate the replication and validation of these synthetic pathways.
Introduction to this compound as a Precursor
This compound is a valuable starting material in medicinal chemistry due to its bifunctional nature. The presence of a reactive chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the construction of diverse molecular scaffolds. Simultaneously, the benzamide moiety can participate in various chemical transformations or act as a key pharmacophoric element. This guide explores two distinct synthetic routes starting from derivatives of this compound, leading to the formation of novel benzamidine and N-substituted acetamidine compounds with potential biological activities.
Comparative Synthesis and Structural Validation
This section details the synthesis and structural validation of two classes of novel compounds derived from precursors readily synthesized from this compound: 3-(Azidomethyl)benzamidine derivatives and N-{3-[(ethanimidoylamino)methyl]benzyl}-L-prolinamide.
Synthesis of 3-(Azidomethyl)benzamidine Derivatives
A key intermediate, 3-(Azidomethyl)benzonitrile, can be synthesized from this compound through a two-step process involving conversion to the corresponding benzyl bromide followed by azide substitution. This azide can then be used to synthesize a variety of N-substituted benzamidines.
Experimental Protocol: Synthesis of 3-(Azidomethyl)-N-butylbenzamidine [1]
-
Preparation of 3-(Azidomethyl)benzonitrile: 4-Cyanobenzyl bromide (a positional isomer of the derivative of our starting material, used here as a procedural example) is dissolved in DMF. A solution of sodium azide (NaN₃) in distilled water is added in batches while maintaining the temperature below 15 °C under an ice bath with stirring. The reaction is monitored by TLC. After completion, the mixture is diluted with toluene and distilled water for extraction.[1]
-
Formation of the Benzamidine: The resulting 3-(azidomethyl)benzonitrile is then reacted with a specific amine, in this case, n-butylamine, to form the corresponding N-butylbenzamidine derivative.
Structural Validation Data:
The structure of the synthesized 3-(Azidomethyl)-N-butylbenzamidine was confirmed by spectroscopic methods.
| Compound | Melting Point (°C) | ¹H-NMR (400 MHz, MeOD) δ (ppm) | ¹³C-NMR (100 MHz, MeOD) δ (ppm) | MS (ESI+) m/z |
| 3-(Azidomethyl)-N-butylbenzamidine[1] | 106–109 | 7.67 (s, 1H), 7.64 (d, J = 3.9 Hz, 2H), 7.57 (t, J = 7.6 Hz, 1H), 4.48 (s, 2H), 3.41 (t, J = 7.3 Hz, 2H), 1.75–1.52 (m, 2H), 1.50–1.30 (m, 2H), 0.94 (t, 7.4 Hz, 3H) | 164.17, 137.64, 132.78, 129.80, 129.48, 127.23, 127.17, 53.38, 46.98, 29.36, 19.75, 12.50 | 232 [M+H]⁺ |
Synthesis of N-{3-[(ethanimidoylamino)methyl]benzyl}-L-prolinamide
This synthetic route involves the initial conversion of this compound to 3-(aminomethyl)benzylamine, which then serves as a scaffold for the synthesis of novel acetamidine derivatives.
Experimental Protocol: General Synthesis of N-substituted Acetamidines [2]
A general method for the synthesis of this class of compounds involves the reaction of a primary or secondary amine with an imidate ester. In this specific case, a derivative of 3-(aminomethyl)benzylamine would be reacted with an appropriate L-prolinamide derivative to yield the final product. The synthesis of the lead compound, N-[(3-aminomethyl)benzyl] acetamidine (1400W), provides a foundational methodology.[2]
Structural Validation and Performance Data:
The synthesized compounds in this series were evaluated for their in vitro activity and selectivity as inhibitors of inducible nitric oxide synthase (iNOS). Compound 39 from the series emerged as a particularly potent and selective inhibitor.[2]
| Compound | Description | Biological Activity |
| 39 | N-{3-[(ethanimidoylamino)methyl]benzyl}-L-prolinamide dihydrochloride | Potent and selective inhibitor of iNOS, showing a significant decrease in the metabolic activity of C6 rat glioma cells.[2] |
Visualizing the Synthetic Pathways
To further clarify the synthetic logic and experimental workflows, the following diagrams have been generated using Graphviz.
Conclusion
The structural validation of novel compounds synthesized from this compound relies on a systematic approach involving carefully planned synthetic routes and thorough characterization using modern analytical techniques. This guide has presented a comparative overview of two distinct pathways, highlighting the versatility of the starting material and providing detailed experimental insights and data for the validation of the resulting novel benzamidine and N-substituted acetamidine structures. The provided protocols and data serve as a valuable resource for researchers in the field, enabling them to confidently synthesize and validate new chemical entities for potential therapeutic applications.
References
- 1. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride: A new potent and selective inhibitor of the inducible nitric oxide synthase as a promising agent for the therapy of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in 3-(Chloromethyl)benzamide Synthesis and Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis and derivatization of key intermediates like 3-(chloromethyl)benzamide are of paramount importance. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound and its subsequent reactions, supported by experimental data to inform catalyst selection and process optimization.
The synthesis of this compound typically involves a two-step process: the chloromethylation of a benzoic acid precursor followed by amidation. The choice of catalyst in each step significantly impacts yield, purity, and reaction conditions. Furthermore, the chloromethyl group serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the synthesis of diverse molecular architectures.
I. Catalytic Synthesis of 3-(Chloromethyl)benzoic Acid: A Comparative Study of Lewis Acids
The synthesis of the precursor, 3-(chloromethyl)benzoic acid, from benzoyl chloride and paraformaldehyde is effectively catalyzed by various Lewis acids. A comparative study highlights the performance of different catalysts in this chloromethylation reaction.
Table 1: Comparison of Lewis Acid Catalysts for the Synthesis of 3-(Chloromethyl)benzoic Acid [1][2]
| Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield of 3-(Chloromethyl)benzoic Acid (%) | Byproduct (Benzoic Acid) (%) |
| Anhydrous Ferric Chloride | Chloroform | 20 - 25 | 10 | 90.2 | 3.1 |
| Anhydrous Stannic Chloride | Dichloromethane/Chloroform | 45 - 55 | 16 | 92.3 | 4.2 |
| Anhydrous Zinc Chloride | Dichloromethane | 60 - 70 | 15 | 91.6 | 2.4 |
| Anhydrous Cupric Chloride | Dichloromethane | 40 - 45 | 5 | 89.1 | 6.6 |
| Anhydrous Aluminum Chloride | Dichloromethane | 25 - 35 | 8 | 85.2 | 9.6 |
| Anhydrous Aluminum Chloride | Carbon Tetrachloride | 55 - 60 | 20 | 87.7 | 8.2 |
Data sourced from patent CN105384620A.[1][2]
II. Amidation of 3-(Chloromethyl)benzoic Acid: Catalyst and Coupling Reagent Selection
The conversion of 3-(chloromethyl)benzoic acid to this compound is a critical amidation step. This transformation can be achieved using various coupling reagents and catalysts. While direct comparative studies on this specific substrate are not extensively documented in readily available literature, performance can be inferred from studies on similar benzoic acid derivatives.
Commonly used methods for amidation that can be applied include:
-
Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) are standard for forming amide bonds.
-
Organoboron Catalysis: Boric acid and its derivatives have been shown to be effective, green catalysts for the amidation of benzoic acids.[3]
-
Phosphonium and Uronium Salt-Based Reagents: Reagents like BOP, PyBOP, HBTU, and TBTU are highly efficient for amide bond formation, particularly in peptide synthesis, and can be applied to small molecule synthesis.
The choice of catalyst and reagent depends on factors such as substrate tolerance, desired reaction conditions, and cost.
III. Catalytic Cross-Coupling Reactions of this compound
The presence of the chloromethyl group makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For substrates like this compound, the selection of the palladium catalyst and ligand is crucial for efficient coupling.
Table 2: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Room Temperature | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | High |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80 | Moderate to High |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to High |
Note: The data presented is compiled from various sources and should be used as a qualitative guide. Optimal conditions for this compound may vary.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of amines with aryl halides. This reaction can be applied to this compound to introduce various amine functionalities. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.
Table 3: Comparison of Palladium Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | High |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | Room Temperature | High |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 100 | High |
Note: The data presented is compiled from various sources and should be used as a qualitative guide. Optimal conditions for this compound may vary.[4]
Experimental Protocols
Synthesis of 3-(Chloromethyl)benzoic Acid using Anhydrous Ferric Chloride[1][2]
-
To a pressure reactor, add 60 mL of chloroform, 0.1 mol of benzoyl chloride, 0.10 mol of paraformaldehyde, and 0.005 mol of anhydrous ferric chloride.
-
Pressurize the reactor with nitrogen to 0.5 MPa.
-
Maintain the reaction temperature between 20°C and 25°C and stir for 10 hours.
-
After cooling to room temperature, vent the nitrogen and transfer the reaction solution to 100 mL of ice water.
-
Stir the mixture for 30 minutes and then allow the layers to separate.
-
Collect the lower organic layer. The crude product contains approximately 90.2% 3-(chloromethyl)benzoic acid and 3.1% benzoic acid, as determined by HPLC analysis.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
-
In a reaction vessel, combine the aryl chloride (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Add the degassed solvent (e.g., toluene and water).
-
Heat the mixture to the desired temperature (e.g., room temperature to 100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride[4]
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent and stir to form the active catalyst.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing Reaction Pathways
To illustrate the logical flow of the synthesis and subsequent reactions of this compound, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Catalytic cross-coupling reactions of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Spectroscopic Fingerprints: A Comparative Guide to Differentiating Posubstituted Benzamide Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise identification of positional isomers is a critical challenge in chemical synthesis and drug development, where subtle structural variations can lead to significant differences in pharmacological activity and toxicity. This guide provides an objective comparison of four key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the differentiation of ortho-, meta-, and para-substituted benzamides. The information presented herein is supported by experimental data to aid researchers in selecting the most effective analytical strategies for their specific needs.
Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic features that distinguish the positional isomers of substituted benzamides. For illustrative purposes, data for methyl-, amino-, and nitro-substituted benzamides are presented where available.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methylbenzamide Isomers
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key Differentiating Features |
| Ortho | Aromatic H: 7.21-7.71 (m), Amide NH₂: 6.34 (br s), Methyl CH₃: 2.37 (s) | Aromatic C: 130.13-142.33, Amide C=O: 176.40, Methyl C: 24.00 | Broadened amide and methyl signals at room temperature due to restricted rotation around the Ar-CO bond. |
| Meta | Aromatic H: 7.42-7.65 (m), Amide NH₂: 6.19 (br s), Methyl CH₃: 2.39 (s) | Aromatic C: 124.48-138.34, Amide C=O: 170.54, Methyl C: 21.33 | Sharp, distinct signals for all protons and carbons. |
| Para | Aromatic H: 7.36-7.76 (d, d), Amide NH₂: 6.02 (br s), Methyl CH₃: 2.09 (s) | Aromatic C: 127.51-142.54, Amide C=O: 169.35, Methyl C: 21.48 | Symmetrical splitting pattern in the aromatic region (two doublets). |
Table 2: Infrared (IR) Spectroscopic Data for Disubstituted Benzenes
| Substitution | C-H Out-of-Plane Bending (cm⁻¹) | Overtone Bands (cm⁻¹) | Key Differentiating Features |
| Ortho | 770 - 735 (strong) | Complex pattern | A single strong absorption band in the C-H bending region. |
| Meta | 810 - 750 (strong) and 725 - 680 (strong) | Characteristic pattern | Two strong absorption bands in the C-H bending region. |
| Para | 860 - 800 (strong) | Simple, often one or two distinct bands | A single strong absorption band at a higher frequency compared to ortho and meta isomers. |
Table 3: Mass Spectrometry (MS) Fragmentation Patterns
| Isomer | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) | Key Differentiating Features |
| Ortho | "Ortho effect": Intramolecular rearrangement involving adjacent groups, leading to unique fragmentation. Loss of small neutral molecules (e.g., H₂O, NH₃) from the molecular ion. | Varies significantly with the substituent. Often shows a less abundant molecular ion. | Presence of unique fragment ions resulting from the interaction of the adjacent amide and substituent groups. |
| Meta | Standard fragmentation of the amide and substituent groups. Cleavage of the C-N bond. | [M-NH₂]⁺, [ArCO]⁺, fragments from the substituent. | Fragmentation pattern is generally similar to the para isomer but may have different relative intensities of fragment ions. |
| Para | Standard fragmentation of the amide and substituent groups. Cleavage of the C-N bond. | [M-NH₂]⁺, [ArCO]⁺, fragments from the substituent. | Often shows a more stable molecular ion compared to the ortho isomer. |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Aminobenzamide Isomers
| Isomer | λmax (nm) in DMSO[1] | Molar Absorptivity (ε) | Key Differentiating Features |
| Ortho | ~258 and ~355[1] | Varies | Two distinct absorption bands. |
| Meta | Varies | Varies | Absorption maxima and intensity differ from ortho and para isomers. |
| Para | Varies | Varies | Generally exhibits the most intense absorption (highest ε value) due to greater conjugation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons and carbons, revealing structural information based on chemical shifts, coupling constants, and signal multiplicity.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the benzamide isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and substitution patterns based on the vibrational frequencies of chemical bonds.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the dry benzamide isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Thin Solid Film Method:
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments, providing information about the molecular weight and elemental composition, and to distinguish isomers based on their fragmentation patterns.
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method for generating fragment ions.
Sample Preparation:
-
For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).
-
Concentrations are typically in the range of 1-10 µg/mL.
Data Acquisition (LC-MS example):
-
Set the liquid chromatograph conditions (column, mobile phase, flow rate, gradient) to achieve separation of the isomers if they are in a mixture.
-
Optimize the mass spectrometer parameters, including ionization source settings (e.g., capillary voltage, gas flow rates, temperature) and mass analyzer settings (e.g., scan range, collision energy for MS/MS).
-
Inject the sample and acquire the mass spectra. Data is typically collected in full scan mode to obtain the molecular ion and in product ion scan (MS/MS) mode to generate fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands can differ between isomers.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the benzamide isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water) of known concentration.
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Prepare a blank solution containing only the solvent.
Data Acquisition:
-
Set the spectrophotometer to scan a wavelength range appropriate for the compound, typically from 200 to 400 nm for benzamides.
-
Calibrate the instrument using the blank solution to zero the absorbance.
-
Measure the absorbance of each of the diluted sample solutions in a quartz cuvette.
-
Identify the wavelength of maximum absorbance (λmax).
-
If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.
Mandatory Visualization
The following diagrams illustrate the logical workflow for spectroscopic differentiation and the key principles behind each technique.
Caption: Experimental workflow for the spectroscopic differentiation of benzamide isomers.
Caption: Key principles for differentiating positional isomers using various spectroscopic techniques.
References
Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)benzamide: A Guide for Laboratory Professionals
For immediate reference, 3-(Chloromethyl)benzamide should be treated as hazardous waste and disposed of through a licensed chemical waste contractor. Under no circumstances should this chemical be allowed to enter drains or the environment.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, with potential routes of exposure including ingestion, skin contact, and inhalation. It is harmful if swallowed and is suspected of causing genetic defects.[1][2] Some sources also indicate it may be toxic if swallowed and can cause severe skin burns and eye damage.[3][4] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield are essential.[4]
-
Lab Coat: A standard laboratory coat, fully buttoned, should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1][5]
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Melting Point/Range | 125 - 129 °C / 257 - 264.2 °F |
| Boiling Point/Range | 228 °C / 442.4 °F |
| Flash Point | 180 °C / 356 °F |
Data sourced from various safety data sheets.
Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][5][6] This typically involves incineration by a licensed hazardous waste disposal facility.
Experimental Workflow for Disposal
The following diagram outlines the step-by-step procedure for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Detailed Methodologies
Waste Segregation and Collection:
-
Solid Waste: Carefully transfer any solid this compound residue into a designated, clearly labeled hazardous waste container. Use a dedicated spatula or scoop for the transfer.
-
Liquid Waste: If the compound is in a solution, transfer it to a labeled, sealed, and chemically compatible container for liquid hazardous waste, specifically for halogenated organic solvents.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), that have come into contact with this compound should also be disposed of as hazardous waste.
-
Decontamination: Labware that has been in contact with the compound should be decontaminated by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol). The resulting solvent rinsate must be collected and disposed of as halogenated organic liquid waste.[7]
Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the chemical name ("this compound"), the solvent (if applicable), approximate concentration, and appropriate hazard symbols.
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6] The storage area should be locked up.[1][2][5][6]
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the hazardous waste.
-
Ensure that the waste is properly manifested for incineration, which is the recommended disposal method for chlorinated aromatic compounds.[7]
Spill Response:
In the event of a spill, evacuate the area immediately. Wear the appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert substance like vermiculite or sand and place it in the hazardous waste container. For larger spills, contact your institution's EHS office without delay.[7] Do not allow the spilled product to enter drains.[1][2][5]
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-Chloromethyl-benzamide | C8H8ClNO | CID 737145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Comprehensive Safety and Handling Guide for 3-(Chloromethyl)benzamide
This document provides essential safety protocols and logistical information for the handling and disposal of 3-(Chloromethyl)benzamide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Due to its hazardous properties, including being harmful if swallowed, causing severe skin and eye damage, and being a suspected mutagen, strict adherence to these guidelines is mandatory.[1][2]
Hazard Identification and Classification
This compound is classified with several hazards under the Globally Harmonized System (GHS). Understanding these classifications is the first step in safe handling.
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314[1][2] |
| Serious Eye Damage | Causes serious eye damage | H318[2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | H341 |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[3][4] | To protect against chemical splashes and dust, which can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5][6] Gloves must be inspected before use and disposed of properly after. | To prevent skin contact, which can cause severe burns.[1][2] |
| Body Protection | A long-sleeved lab coat or chemical-resistant overalls.[3][5] An impervious apron may be required for larger quantities. | To protect skin and clothing from accidental contact and spills. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[4][5] If dust is generated and ventilation is inadequate, a NIOSH-approved respirator is required.[4] | To prevent inhalation of dust particles, which may be harmful.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical for minimizing exposure and ensuring a safe working environment.
-
Pre-Operational Checks :
-
Review the Safety Data Sheet (SDS) and understand all hazards.
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Ensure a certified chemical fume hood is operational and eyewash stations and safety showers are accessible.[7]
-
Inspect all PPE for damage before donning.[4]
-
-
Handling :
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to contain dust and vapors.
-
Avoid generating dust.
-
Keep the container tightly closed when not in use.[8]
-
Do not eat, drink, or smoke in the work area.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area and any equipment used.
-
Carefully remove and dispose of contaminated PPE, particularly gloves, in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Emergency Procedures
Spill Response
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Minor Spill (in a fume hood) :
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a designated, labeled container for hazardous waste.[8]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside a fume hood) :
-
Evacuate all non-essential personnel from the area immediately.
-
Alert others and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Isolate the area and prevent entry. Do not attempt to clean up a major spill without specialized training and equipment.
-
First Aid Measures
In case of any exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes.[9] Consult a physician. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding eyelids open.[2][9] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately. |
| Ingestion | If swallowed, rinse mouth with water (do NOT induce vomiting).[2] Call a POISON CENTER or doctor immediately if you feel unwell. |
Disposal Plan
Chemical waste must be managed to ensure safety and environmental protection.
-
Waste Collection : All waste materials, including contaminated PPE and absorbent from spills, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be labeled with "Hazardous Waste" and the full chemical name.[6]
-
Segregation : Do not mix this waste with other waste streams. Handle uncleaned containers as if they still contain the product.
-
Final Disposal : All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Disposal must be in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.
References
- 1. 3-Chloromethyl-benzamide | C8H8ClNO | CID 737145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sarponggroup.com [sarponggroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
